4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo-
Description
BenchChem offers high-quality 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c11-7-4-2-1-3-6(7)10-8(12)5-14-9(10)13/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZQBXSBVQPQNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362865 | |
| Record name | 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102878-38-6 | |
| Record name | 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Rhodanine Scaffold: A Privileged Structure and a Perplexing Enigma in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The rhodanine scaffold, a five-membered heterocyclic motif, has carved a unique and often contentious niche in the landscape of medicinal chemistry. First identified in 1877, its derivatives have since been explored for a vast array of therapeutic applications, demonstrating a remarkable chemical tractability and biological promiscuity. This guide provides a comprehensive technical overview of the discovery, history, and evolution of rhodanine derivatives in drug discovery. We will delve into the core synthetic methodologies, explore the intricate structure-activity relationships that govern their diverse biological effects, and examine their mechanisms of action across various disease targets. Furthermore, this guide will address the critical debate surrounding rhodanine-containing compounds as Pan-Assay Interference Compounds (PAINS), offering a balanced perspective on their potential as both valuable therapeutic leads and sources of experimental artifacts. Through detailed protocols, illustrative diagrams, and curated data, this document aims to equip researchers with the foundational knowledge and practical insights necessary to navigate the complexities and unlock the full potential of the rhodanine scaffold in modern drug development.
A Historical Odyssey: From a Simple Heterocycle to a Privileged Scaffold
The journey of rhodanine began in 1877 when Marceli Nencki, a Polish physician and chemist, first synthesized and characterized this unassuming 2-thioxo-4-thiazolidinone ring. For several decades, rhodanine and its simple derivatives remained largely of academic interest. However, the mid-20th century witnessed a burgeoning interest in heterocyclic chemistry for therapeutic applications, and the rhodanine scaffold began to attract attention due to its synthetic accessibility and the diverse chemical space that could be explored through modifications at its various positions.
A significant milestone in the history of rhodanine derivatives was the discovery and development of Epalrestat by Ono Pharmaceutical in Japan, which was launched in 1992 for the treatment of diabetic neuropathy.[1] Epalrestat, a rhodanine-3-acetic acid derivative, functions as an aldose reductase inhibitor, mitigating the pathological effects of high glucose levels in diabetic patients.[2] This clinical success story solidified the status of the rhodanine core as a "privileged scaffold" in medicinal chemistry – a molecular framework that is able to provide useful ligands for more than one type of biological target.[1][3]
The advent of high-throughput screening (HTS) in the late 20th and early 21st centuries led to a surge in the identification of rhodanine-containing compounds as hits against a multitude of biological targets.[4][5] This proliferation of data further underscored the scaffold's biological promiscuity and its potential to interact with a wide range of proteins, including enzymes and receptors.[1] However, this apparent versatility also gave rise to skepticism, as many of these hits were later found to be non-specific or to interfere with assay technologies, leading to the classification of some rhodanine derivatives as PAINS.[4][6] This ongoing debate continues to shape the perception and utilization of the rhodanine scaffold in contemporary drug discovery.
Synthetic Strategies: Building the Rhodanine Core and Its Diverse Analogs
The synthetic versatility of the rhodanine scaffold is a key driver of its enduring appeal in medicinal chemistry. The core structure can be readily assembled, and its various positions can be functionalized to generate vast libraries of derivatives for structure-activity relationship (SAR) studies.
Core Synthesis: The Knoevenagel Condensation
The most prevalent and versatile method for the synthesis of 5-substituted rhodanine derivatives is the Knoevenagel condensation .[7][8][9] This reaction involves the base-catalyzed condensation of rhodanine (or its N-substituted analogs) with an aldehyde or ketone. The active methylene group at the C-5 position of the rhodanine ring is readily deprotonated by a weak base, forming a nucleophilic enolate that attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields the 5-ylidene rhodanine derivative.
Materials:
-
Rhodanine
-
Aromatic aldehyde
-
Anhydrous sodium acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve rhodanine (1 equivalent) and the aromatic aldehyde (1 equivalent) in glacial acetic acid.
-
Add anhydrous sodium acetate (2-3 equivalents) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
The precipitated solid product is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Causality Behind Experimental Choices:
-
Glacial acetic acid serves as both the solvent and an acidic catalyst that can protonate the carbonyl group of the aldehyde, making it more electrophilic.
-
Anhydrous sodium acetate acts as the base to deprotonate the active methylene group of rhodanine, initiating the condensation.
-
Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction and drive it to completion.
-
Precipitation in ice-cold water is a convenient method for isolating the often-insoluble product from the reaction mixture.
Diagram: Knoevenagel Condensation for Rhodanine Derivative Synthesis
Caption: Knoevenagel condensation of rhodanine with an aldehyde.
Mechanism of Action and Biological Targets: A Multifaceted Interplay
Rhodanine derivatives have been reported to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities. Their mechanism of action can range from competitive enzyme inhibition to the disruption of protein-protein interactions and modulation of signaling pathways.
Enzyme Inhibition
A significant number of rhodanine derivatives exert their biological effects by inhibiting the activity of specific enzymes. The rhodanine scaffold can act as a versatile pharmacophore, with different substituents enabling tailored interactions with the active sites of various enzymes.
Table 1: Examples of Rhodanine Derivatives as Enzyme Inhibitors
| Derivative Class | Target Enzyme | IC₅₀ Values | Therapeutic Area | Reference(s) |
| Rhodanine-3-acetic acids | Aldose Reductase | 0.1 - 10 µM | Diabetic Complications | [1][2] |
| 5-Ylidene rhodanines | HIV-1 Integrase | 3 - 15 µM | Antiviral (HIV) | [10] |
| Phenyl-rhodanine derivatives | PRL-3 Phosphatase | 0.9 - 10 µM | Anticancer | [2] |
| Benzylidene rhodanines | Tyrosine Kinases | 1 - 20 µM | Anticancer | [11] |
| Benzenesulfonamide-linked rhodanine | Carbonic Anhydrases | Nanomolar range | Various |
Modulation of Signaling Pathways
Beyond direct enzyme inhibition, rhodanine derivatives can also modulate intracellular signaling pathways that are crucial for cellular processes such as proliferation, inflammation, and survival.
-
NF-κB Signaling Pathway: Some rhodanine derivatives have been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation and immune responses.[12] By preventing the translocation of NF-κB to the nucleus, these compounds can downregulate the expression of pro-inflammatory cytokines and enzymes.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade is another important pathway that can be modulated by rhodanine derivatives.[13] Inhibition of specific kinases within this pathway can lead to anti-proliferative and pro-apoptotic effects in cancer cells.
-
PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and growth. Several studies have reported that rhodanine derivatives can inhibit this pathway, leading to the induction of apoptosis in cancer cells.[14][15]
Diagram: Modulation of Cellular Signaling Pathways by Rhodanine Derivatives
Caption: Rhodanine derivatives can inhibit key signaling pathways.
The PAINS Conundrum: Privileged Scaffold or Promiscuous Interloper?
One of the most critical and debated aspects of rhodanine chemistry is the classification of many of its derivatives as Pan-Assay Interference Compounds (PAINS) .[4][6] PAINS are compounds that appear as frequent hitters in HTS campaigns due to non-specific interactions with proteins or interference with assay technologies, rather than through specific, high-affinity binding to a biological target.
Arguments for Rhodanine Derivatives as PAINS:
-
Michael Acceptor Reactivity: Many biologically active rhodanine derivatives possess a 5-ylidene substituent, which creates a conjugated system and renders the exocyclic double bond susceptible to nucleophilic attack by cysteine residues in proteins (a Michael addition).[3] This covalent modification can lead to non-specific and irreversible inhibition of multiple proteins.
-
Aggregation: Some rhodanine derivatives have been shown to form aggregates in solution, which can sequester and denature proteins, leading to false-positive results in biochemical assays.[4]
-
Photoreactivity and Colorimetric Interference: The extended conjugation in many 5-ylidene rhodanine derivatives can lead to color and potential interference in assays that rely on optical measurements.[4]
Counterarguments and a Path Forward:
While the concerns about the PAINS properties of some rhodanine derivatives are valid, it is crucial to avoid a blanket dismissal of the entire scaffold.[3][7]
-
Not All Rhodanines are PAINS: The PAINS classification is often associated with specific structural features, particularly the reactive 5-ylidene group. Rhodanine derivatives lacking this feature, or those with sterically hindered double bonds, may not exhibit the same promiscuous behavior.
-
Context is Key: The potential for non-specific activity should be carefully evaluated on a case-by-case basis using appropriate counter-screens and biophysical methods to confirm a specific mode of action.
-
Harnessing Reactivity: In some cases, the covalent reactivity of rhodanine derivatives can be strategically exploited for the development of targeted covalent inhibitors, which can offer advantages in terms of potency and duration of action.
Medicinal chemists are actively developing strategies to mitigate the PAINS liabilities of the rhodanine scaffold. These include the synthesis of saturated analogs, the introduction of substituents that modulate the reactivity of the Michael acceptor, and the use of computational methods to predict and filter out potentially promiscuous compounds early in the drug discovery process.
Future Perspectives and Conclusion
The story of rhodanine in medicinal chemistry is a compelling narrative of a simple heterocycle that has evolved into a scaffold of significant interest and considerable debate. Its synthetic accessibility and the vast chemical space of its derivatives continue to make it an attractive starting point for drug discovery campaigns. The clinical success of Epalrestat stands as a testament to the therapeutic potential that can be realized from this scaffold.
However, the challenges posed by the PAINS properties of many rhodanine derivatives cannot be ignored. A nuanced and evidence-based approach is essential for navigating this complex issue. By combining careful chemical design, rigorous biological evaluation, and a deep understanding of the potential for non-specific interactions, the scientific community can continue to harness the therapeutic potential of the rhodanine scaffold while avoiding the pitfalls of promiscuous compounds. The future of rhodanine in medicinal chemistry will likely be defined by the ability of researchers to design and identify derivatives that exhibit specific and potent biological activity, thereby solidifying its place as a truly privileged scaffold in the ongoing quest for novel therapeutics.
References
-
Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
(PDF) Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. (2012). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Recent developments with rhodanine as a scaffold for drug discovery. (2017). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. (2017). ACS Publications. Retrieved January 24, 2026, from [Link]
-
Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. (2022). PubMed. Retrieved January 24, 2026, from [Link]
-
A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. (2019). PubMed. Retrieved January 24, 2026, from [Link]
-
Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. (2012). PubMed. Retrieved January 24, 2026, from [Link]
-
A Brief Review on Different Reactions of Rhodanine. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. (n.d.). Bentham Science. Retrieved January 24, 2026, from [Link]
-
Synthesis of rhodanine derivatives via Knoevenagel condensation (R: 2a:... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Rhodanthpyrone A and B play an anti-inflammatory role by suppressing the nuclear factor-κB pathway in macrophages. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
IC 50 values for rhodanine-piperazine hybrids (5-17) against... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. (n.d.). Der Pharma Chemica. Retrieved January 24, 2026, from [Link]
-
New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. (2010). ACS Publications. Retrieved January 24, 2026, from [Link]
-
Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation. (2018). PubMed. Retrieved January 24, 2026, from [Link]
-
PAINS: Relevance to Tool Compound Discovery and Fragment-Based Screening. (2013). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers. (2020). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
Rhodanine Derivatives as Inhibitors of JSP-1. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers. (2020). PubMed. Retrieved January 24, 2026, from [Link]
Sources
- 1. A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rhodanthpyrone A and B play an anti-inflammatory role by suppressing the nuclear factor-κB pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Evaluation of Anti-inflammatory Activity of 4-Thiazolidinone Compounds
Introduction: The Therapeutic Promise of 4-Thiazolidinones in Inflammation
The 4-thiazolidinone scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[1][2] This versatility makes the 4-thiazolidinone nucleus a compelling starting point for the design and development of novel therapeutic agents. Inflammation is a complex biological response to harmful stimuli and is a critical component of numerous chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3] The search for potent and safe anti-inflammatory drugs remains a significant challenge in modern medicine. 4-Thiazolidinone derivatives have emerged as promising candidates, with studies indicating their potential to modulate key inflammatory pathways.[3][4]
This comprehensive guide provides detailed protocols and theoretical insights for researchers, scientists, and drug development professionals engaged in evaluating the anti-inflammatory potential of novel 4-thiazolidinone compounds. The methodologies outlined herein are designed to build a robust preclinical data package, from initial in vitro screening to more complex in vivo models of acute and chronic inflammation.
Section 1: Mechanistic Underpinnings of Anti-inflammatory Action
A thorough evaluation of a compound's anti-inflammatory activity necessitates an understanding of its molecular targets. Inflammation is orchestrated by a complex network of signaling pathways and mediators. Many 4-thiazolidinone derivatives exert their anti-inflammatory effects by targeting key nodes in this network.
Inhibition of Pro-inflammatory Enzymes: COX and LOX
Cyclooxygenases (COX) and lipoxygenases (LOX) are pivotal enzymes in the arachidonic acid cascade, leading to the production of prostaglandins and leukotrienes, respectively. These eicosanoids are potent mediators of inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting COX enzymes.[5] Novel compounds, including certain 4-thiazolidinones, are often evaluated for their ability to inhibit COX-2, the inducible isoform highly expressed at inflammatory sites, while sparing COX-1 to reduce gastrointestinal side effects.[6] Dual inhibition of both COX-2 and 5-LOX is an attractive therapeutic strategy, as it can block two major inflammatory pathways.[7]
Modulation of Key Signaling Pathways: NF-κB and MAPK
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response.[8] Upon activation by inflammatory stimuli like lipopolysaccharide (LPS), these pathways trigger the transcription of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and inducible nitric oxide synthase (iNOS).[9][10] Several studies have demonstrated the ability of 4-thiazolidinone derivatives to suppress the activation of the NF-κB pathway, often by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[1][11] Similarly, inhibition of the phosphorylation of key MAPK proteins like p38 and JNK by these compounds can further attenuate the inflammatory cascade.
Figure 1: Simplified signaling pathway of inflammation and points of intervention for 4-thiazolidinone compounds.
Section 2: In Vitro Evaluation of Anti-inflammatory Activity
Initial screening of 4-thiazolidinone compounds is typically performed using a battery of in vitro assays. These cell-free and cell-based models offer a rapid and cost-effective means to identify promising candidates and elucidate their mechanisms of action.
Protocol: COX-1/COX-2 and 5-LOX Inhibition Assays (Fluorometric)
This protocol outlines a method to determine the inhibitory activity of 4-thiazolidinone compounds against COX and LOX enzymes.
-
Principle: The peroxidase activity of COX is measured fluorometrically. For 5-LOX, the production of leukotrienes is quantified.
-
Materials:
-
Procedure:
-
Compound Preparation: Dissolve test compounds and controls in an appropriate solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to determine IC50 values.
-
Assay Setup: Follow the manufacturer's instructions for the specific kit. Typically, this involves adding the assay buffer, heme, enzyme (COX-1, COX-2, or 5-LOX), and the test compound or control to the wells.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Measurement: After a specified incubation period, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) using non-linear regression analysis.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |
| Reference Drug (e.g., Celecoxib) | >100 | 0.5 | >100 |
| Test Compound A | 25.3 | 2.1 | 15.8 |
| Test Compound B | >100 | 8.9 | 22.4 |
| Test Compound C | 5.6 | 4.8 | >100 |
| Table 1: Example data for COX/LOX inhibition assays. |
Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay assesses the ability of compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages.
-
Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with LPS to induce the expression of iNOS and subsequent production of NO. The stable breakdown product of NO, nitrite, is measured in the cell culture supernatant using the Griess reagent.[14][15]
-
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test 4-thiazolidinone compounds
-
Positive control (e.g., L-NMMA)
-
Griess Reagent System
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[16]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or positive control for 1-2 hours.
-
LPS Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.[14]
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition compared to the LPS-stimulated control. It is also crucial to perform a cell viability assay (e.g., MTT) to ensure that the observed inhibition is not due to cytotoxicity.[17]
Protocol: Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement
This protocol measures the effect of 4-thiazolidinone compounds on the production of key pro-inflammatory cytokines.
-
Principle: Similar to the NO assay, macrophages are stimulated with LPS. The levels of TNF-α and IL-6 released into the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[18][19]
-
Materials:
-
Same as for the NO production assay
-
ELISA kits for mouse TNF-α and IL-6
-
-
Procedure:
-
Follow steps 1-4 of the NO production protocol.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's protocol for the specific cytokine kits. This typically involves adding the supernatant to antibody-coated plates, followed by detection antibodies and a substrate to generate a colorimetric signal.
-
-
Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in the samples and determine the percentage of inhibition.
Section 3: In Vivo Evaluation of Anti-inflammatory Activity
In vivo models are essential for evaluating the systemic anti-inflammatory effects of drug candidates, providing insights into their efficacy, pharmacokinetics, and potential toxicity. Ethical considerations and adherence to institutional animal care and use guidelines are paramount in all in vivo studies.[13]
Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for evaluating acute inflammation.[20][21]
-
Principle: Sub-plantar injection of carrageenan, a sulfated polysaccharide, into the rat's hind paw induces a biphasic inflammatory response characterized by edema (swelling). The initial phase involves the release of histamine and serotonin, while the later phase is mediated by prostaglandins and cytokines.[22]
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g).
-
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test 4-thiazolidinone compounds
-
Positive control (e.g., Indomethacin)
-
Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)
-
Plebismometer or digital calipers
-
-
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6-8): Vehicle control, positive control, and test compound groups (at least 2-3 doses).
-
Compound Administration: Administer the test compounds and controls orally or intraperitoneally 1 hour before carrageenan injection.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw using a plebismometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[23]
-
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.
| Treatment Group (Dose) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.05 | - |
| Indomethacin (10 mg/kg) | 0.32 ± 0.03 | 62.4% |
| Test Compound A (25 mg/kg) | 0.65 ± 0.04 | 23.5% |
| Test Compound A (50 mg/kg) | 0.41 ± 0.03 | 51.8% |
| Table 2: Example data for the carrageenan-induced paw edema model. *p < 0.05 compared to vehicle control. |
Protocol: Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established model of chronic inflammation that shares several pathological features with human rheumatoid arthritis.[2][20]
-
Principle: A single intradermal injection of Complete Freund's Adjuvant (CFA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, induces a systemic, T-cell mediated autoimmune response resulting in chronic, progressive polyarthritis.[24][25]
-
Animals: Female Lewis rats (highly susceptible) or other strains like Sprague-Dawley.
-
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Test 4-thiazolidinone compounds
-
Positive control (e.g., Methotrexate, Indomethacin)
-
Vehicle for compound administration
-
-
Procedure:
-
Induction of Arthritis: On day 0, inject 0.1 mL of CFA into the sub-plantar region of the right hind paw or at the base of the tail.[2][20]
-
Compound Administration: Begin prophylactic or therapeutic administration of the test compounds and controls. Prophylactic treatment usually starts on day 0, while therapeutic treatment starts after the onset of secondary inflammation (around day 10-12).
-
Monitoring: Monitor the animals daily for:
-
Arthritis Score: Score each paw based on the severity of erythema and swelling (e.g., on a scale of 0-4).
-
Paw Volume: Measure the volume of both hind paws periodically.
-
Body Weight: Record body weight every 2-3 days as an indicator of systemic inflammation.
-
-
Termination: The study typically lasts for 21-28 days. At termination, collect blood for serum cytokine analysis and paws for histopathological examination.[2]
-
-
Data Analysis: Analyze the arthritis score, paw volume, and body weight changes over time. Compare the treated groups to the CFA control group. Histopathological analysis of the joints can provide further evidence of the compound's efficacy in reducing inflammation, pannus formation, and bone erosion.
Figure 2: Experimental workflow for the Adjuvant-Induced Arthritis model.
Conclusion: A Pathway to Novel Anti-inflammatory Therapeutics
The evaluation of 4-thiazolidinone compounds for anti-inflammatory activity requires a systematic and multi-faceted approach. The protocols detailed in this guide provide a robust framework for screening and characterizing these promising molecules. By combining in vitro assays to determine specific molecular targets with in vivo models that reflect the complexity of inflammatory diseases, researchers can effectively identify and advance lead candidates toward clinical development. A thorough understanding of the underlying mechanisms, coupled with rigorous experimental design and data analysis, is essential for unlocking the full therapeutic potential of the 4-thiazolidinone scaffold in the fight against inflammatory disorders.
References
-
RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? ResearchGate. [Link]
-
Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts. National Institutes of Health. [Link]
-
Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. National Institutes of Health. [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]
-
5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. National Institutes of Health. [Link]
-
4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies. National Institutes of Health. [Link]
-
A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Chondrex, Inc. [Link]
-
Butin Attenuates Arthritis in Complete Freund's Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions. National Institutes of Health. [Link]
-
A Review on Complete Freund's Adjuvant-Induced Arthritic Rat Model: Factors Leading to its Success. International Islamic University Malaysia. [Link]
-
Adjuvant-Induced Arthritis Model. Chondrex, Inc. [Link]
-
Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. National Institutes of Health. [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. [Link]
-
Macrophage Inflammatory Assay. National Institutes of Health. [Link]
-
Roles of tumor necrosis factor-α and interleukin-6 in regulating bone cancer pain via TRPA1 signal pathway and beneficial effects of inhibition of neuro-inflammation and TRPA1. National Institutes of Health. [Link]
-
Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB. National Institutes of Health. [Link]
-
Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability. MDPI. [Link]
-
Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. [Link]
-
4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies. ResearchGate. [Link]
-
What is induction of rheumatoid arthritis in rats protocol? ResearchGate. [Link]
-
LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. National Institutes of Health. [Link]
-
What will be the best way to test NFkb activation via western blot? ResearchGate. [Link]
-
LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. Spandidos Publications. [Link]
-
Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. National Institutes of Health. [Link]
-
Models of Inflammation: Adjuvant-Induced Arthritis in the Rat. ResearchGate. [Link]
-
Measurement of Nitric oxide from LPS stimulated Raw264.7 cells? ResearchGate. [Link]
-
Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. National Institutes of Health. [Link]
-
Western blot analysis of NF-jB p65 and phospho-NF-jB p-65 (a, b) showed... ResearchGate. [Link]
-
Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. World's Veterinary Journal. [Link]
-
Interleukin-6 Suppression by Different TNF Inhibitors in Rheumatoid Arthritis Patients During Maintenance Therapy. Al-Rafidain Journal of Medical Sciences. [Link]
-
Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. National Institutes of Health. [Link]
-
Inhibition of the NF-kappaB signaling pathway mediates the anti-inflammatory effects of petrosaspongiolide M. PubMed. [Link]
-
Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. National Institutes of Health. [Link]
-
Mechanistic pathways for the action of thiazolidine‐4‐ones as antidiabetics. AMPK, AMP‐activated protein kinase. ResearchGate. [Link]
-
Antioxidant and Anti-Inflammatory Activities of Probiotic Strains. MDPI. [Link]
-
Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. National Institutes of Health. [Link]
-
B Expression in LPS-Induced RAW264. 7 Macrophage Cells by a Thiazolidinone Derivative (TZDOCH 2CH3). SID. [Link]
-
LPS-induced inflammatory reaction and M1-like properties macrophages.... ResearchGate. [Link]
-
Advances and Therapeutic Potential of Anthraquinone Compounds in Neurodegenerative Diseases: A Comprehensive Review. Dove Medical Press. [Link]
-
Primary antibodies against mouse p-JNK and JNK for WB? ResearchGate. [Link]
-
Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate. [Link]
Sources
- 1. 4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Inhibition of the NF-kappaB signaling pathway mediates the anti-inflammatory effects of petrosaspongiolide M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chondrex.com [chondrex.com]
- 21. researchgate.net [researchgate.net]
- 22. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. journals.iium.edu.my [journals.iium.edu.my]
- 25. Adjuvant-Induced Arthritis Model [chondrex.com]
Application Notes and Protocols for Antifungal Screening of Substituted Thiazolidinones
Introduction: The Imperative for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Thiazolidinones, a versatile class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including promising antifungal properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of substituted thiazolidinones for antifungal efficacy. We will delve into the foundational principles of antifungal susceptibility testing, provide detailed, field-proven protocols, and explore computational and toxicological assessments to create a robust and self-validating workflow for the identification of novel antifungal lead compounds.
The thiazolidinone scaffold, characterized by a five-membered ring containing sulfur and nitrogen, offers a flexible platform for chemical modification at the 2, 3, and 5-positions.[3] This structural versatility allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for the development of new therapeutic agents. This guide will equip researchers with the necessary tools and knowledge to effectively navigate the preclinical stages of antifungal drug discovery centered on this promising class of molecules.
Conceptual Framework: A Multi-Faceted Approach to Antifungal Screening
A successful antifungal screening cascade for substituted thiazolidinones necessitates a multi-pronged approach that integrates in vitro susceptibility testing, in silico modeling, and preliminary safety assessments. This strategy allows for the efficient identification of potent and selective antifungal candidates while minimizing the investment in compounds with unfavorable characteristics.
Figure 1: A comprehensive workflow for the antifungal screening of substituted thiazolidinones.
General Synthesis of Substituted Thiazolidin-4-ones
The synthesis of the thiazolidin-4-one scaffold is typically achieved through a one-pot, three-component cyclocondensation reaction.[4] This versatile method allows for the introduction of diverse substituents at the 2, 3, and 5-positions of the thiazolidinone ring, enabling the generation of a library of compounds for screening.
Figure 2: General synthetic scheme for 2,3-disubstituted thiazolidin-4-ones.
A common synthetic route involves the reaction of a primary amine, an aldehyde, and thioglycolic acid in a suitable solvent such as toluene, often with azeotropic removal of water.[4] Further modifications, such as the Knoevenagel condensation, can be employed to introduce substituents at the 5-position.[3]
In Vitro Antifungal Susceptibility Testing: Foundational Protocols
The cornerstone of any antifungal screening program is the determination of the compound's intrinsic activity against relevant fungal pathogens. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing, ensuring reproducibility and comparability of data across different laboratories.[5][6]
Protocol 1: Broth Microdilution Method (Based on CLSI M27 and M38)
The broth microdilution method is a quantitative assay that determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[7]
Objective: To quantitatively determine the MIC of substituted thiazolidinones against yeast and filamentous fungi.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolates (e.g., Candida albicans, Aspergillus niger)
-
Substituted thiazolidinone compounds
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Negative control (DMSO or appropriate solvent)
-
Spectrophotometer or plate reader (optional)
-
Incubator (35°C)
-
Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
Procedure:
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours (yeasts) or 5-7 days (molds).
-
Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.
-
For molds, a spore suspension is prepared and the concentration is determined using a hemocytometer.
-
Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.[8]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each thiazolidinone derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the 96-well plates to achieve the desired final concentration range.
-
-
Inoculation and Incubation:
-
Add the diluted fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control well (inoculum without compound) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
-
Protocol 2: Agar Disk Diffusion Method (Based on CLSI M44)
The agar disk diffusion method is a qualitative or semi-quantitative assay that provides a rapid assessment of antifungal activity.[6][9]
Objective: To qualitatively assess the antifungal activity of substituted thiazolidinones.
Materials:
-
Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Sterile paper disks (6 mm diameter)
-
Fungal isolates
-
Substituted thiazolidinone compounds
-
Positive control antifungal disk (e.g., Fluconazole)
-
Sterile swabs
-
Incubator (35°C)
Procedure:
-
Preparation of Fungal Inoculum:
-
Prepare a standardized fungal suspension as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the fungal suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Impregnate sterile paper disks with a known concentration of the thiazolidinone compound.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plates.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters.
-
Data Presentation:
The antifungal activity of a series of substituted thiazolidinones can be summarized in a table for easy comparison.
| Compound ID | R1 | R2 | R3 | MIC (µg/mL) vs. C. albicans | MIC (µM) vs. A. flavus[10] |
| 7a | H | Phenyl | H | - | 34.871 |
| 7b | H | 4-(Dimethylamino)phenyl | H | - | 15.565 |
| 12e | H | 2-hydroxy-3,5-dichlorophenyl | H | 0.125–0.5 | - |
| 3f | H | 4-Chlorophenyl | H | 4-8 | - |
| Fluconazole | - | - | - | 2 | - |
| Itraconazole | - | - | - | - | - |
In Silico Analysis: Predicting Antifungal Potential
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the potential mechanism of action.[11] For thiazolidinones, common fungal targets for docking studies include lanosterol 14α-demethylase (CYP51) and carbonic anhydrase.[1][12]
Figure 3: A simplified workflow for molecular docking studies.
Protocol 3: Molecular Docking with AutoDock Vina
Objective: To predict the binding affinity and interaction patterns of substituted thiazolidinones with fungal target proteins.
Software:
-
AutoDock Tools (ADT)
-
AutoDock Vina
-
PyMOL or other molecular visualization software
Procedure:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Using ADT, prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.
-
Define the grid box, which encompasses the active site of the protein.
-
-
Ligand Preparation:
-
Generate the 3D structure of the thiazolidinone derivative.
-
Use ADT to prepare the ligand by assigning charges and defining rotatable bonds.
-
-
Docking Simulation:
-
Run AutoDock Vina, providing the prepared protein and ligand files, as well as the grid parameters.
-
-
Analysis of Results:
-
Analyze the output files to determine the binding energy of the most favorable docking pose.
-
Visualize the docked conformation using PyMOL to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.
-
Preliminary Safety Assessment: In Vitro Cytotoxicity
A crucial aspect of early-stage drug discovery is to assess the potential toxicity of lead compounds to mammalian cells.[13] The MTT assay is a widely used colorimetric assay to evaluate cell viability.[14]
Protocol 4: MTT Cytotoxicity Assay
Objective: To determine the cytotoxic effect of substituted thiazolidinones on mammalian cell lines.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the thiazolidinone compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion: A Pathway to Novel Antifungal Therapies
The protocols and methodologies outlined in this application note provide a robust framework for the systematic screening of substituted thiazolidinones as potential antifungal agents. By integrating standardized in vitro susceptibility testing with insightful in silico analysis and essential preliminary safety assessments, researchers can efficiently identify and prioritize promising lead compounds for further development. The inherent versatility of the thiazolidinone scaffold, combined with a rigorous and well-structured screening cascade, holds significant promise for the discovery of next-generation antifungal drugs to combat the growing threat of fungal infections.
References
-
Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences, 556, 01052. [Link]
-
Fisher, M. C., & Al-Nakeeb, Z. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 11(Supplement_1), S28-S34. [Link]
-
Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (2022). Molecules, 27(15), 4995. [Link]
-
Thiazolidinone Derivatives as Next-Generation Antifungal Scaffolds: Synthesis and QSAR Study. (2023). Oriental Journal of Chemistry, 39(6). [Link]
-
Synthesis and cytotoxic activity evaluation of 2,3-thiazolidin-4-one derivatives on human breast cancer cell lines. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Development of Thiazolidinones as Fungal Carbonic Anhydrase Inhibitors. (2020). International Journal of Molecular Sciences, 21(8), 2960. [Link]
- AutoDock & AutoDock Vina: Development, Capabilities, & Applications in Molecular Docking. (2023). International Journal of Pharmaceutical Sciences Review and Research, 83(2), 149-158.
-
Development of Thiazolidinones as Fungal Carbonic Anhydrase Inhibitors. (2020). MDPI. Retrieved January 23, 2026, from [Link]
-
Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (2022). International Journal of Molecular Sciences, 23(10), 5689. [Link]
-
A Highlight on the Inhibition of Fungal Carbonic Anhydrases as Drug Targets for the Antifungal Armamentarium. (2021). International Journal of Molecular Sciences, 22(8), 4238. [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved January 23, 2026, from [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). Molecules, 26(21), 6436. [Link]
-
M27-A2 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Second Edition. (2002). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Thiazolidinone Derivatives as Next-Generation Antifungal Scaffolds: Synthesis and QSAR Study. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]
-
4-Thiazolidinone derivatives as potent antimicrobial agents: Microwave-assisted synthesis, biological evaluation and docking studies. (2014). ResearchGate. Retrieved January 23, 2026, from [Link]
-
M44-A Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline. (2004). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Design, Synthesis, Kinetic Analysis and Pharmacophore-Directed Discovery of 3-Ethylaniline Hybrid Imino-Thiazolidinone as Potential Inhibitor of Carbonic Anhydrase II: An Emerging Biological Target for Treatment of Cancer. (2022). Molecules, 27(22), 7981. [Link]
-
Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline—Second Edition. (2009). ANSI Webstore. Retrieved January 23, 2026, from [Link]
-
SYNTHESIS OF SOME NOVEL THIAZOLIDIN-4-ONE SUBSTITUTED 1, 2,4 - TRIAZOLES OF THEIR ANTIMICROBIAL ACTIVITY STUDIES. (n.d.). Retrieved January 23, 2026, from [Link]
-
Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). Letters in Applied NanoBioScience, 13(4), 166. [Link]
-
A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. (2014). EXCLI Journal, 13, 858-881. [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. Retrieved January 23, 2026, from [Link]
-
Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017). ANSI Webstore. Retrieved January 23, 2026, from [Link]
- Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells. (2023). Journal of Genetics, 102(2), 73.
-
Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. (2019). Medicinal Chemistry Research, 28(11), 1957-1971. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved January 23, 2026, from [Link]
- "NEW METHOD DEVELOPMENT FOR SYNTHESIS OF 2,3 DIPHNYL 4 - ”THIAZOLIDIONE. (2024). International Journal of Novel Research and Development, 9(5).
-
Evaluation of CLSI M44-A2 Disk Diffusion and Associated Breakpoint Testing of Caspofungin and Micafungin Using a Well-Characterized Panel of Wild-Type and fks Hot Spot Mutant Candida Isolates. (2011). Journal of Clinical Microbiology, 49(5), 1775-1781. [Link]
-
Brief procedure performed for molecular docking mode by Autodock and... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. (2008). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin. (2007). Journal of Clinical Microbiology, 45(6), 1811-1820. [Link]
-
Synthesis of thiazolidin-4-ones from α-enolic dithioesters and α-halohydroxamates. (2020). New Journal of Chemistry, 44(30), 12948-12953. [Link]
-
Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2022). International Journal of Molecular Sciences, 23(23), 15309. [Link]
-
Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. (2023). Antimicrobial Agents and Chemotherapy, 67(12), e0075523. [Link]
Sources
- 1. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. researchgate.net [researchgate.net]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of CLSI M44-A2 Disk Diffusion and Associated Breakpoint Testing of Caspofungin and Micafungin Using a Well-Characterized Panel of Wild-Type and fks Hot Spot Mutant Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazolidinone Derivatives as Next-Generation Antifungal Scaffolds: Synthesis and QSAR Study – Oriental Journal of Chemistry [orientjchem.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Development of Thiazolidinones as Fungal Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Thiazolidinone Synthesis
Welcome to the comprehensive technical support guide for the synthesis of thiazolidinones. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. Thiazolidinones are a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot common issues, and maximize your synthetic success.
Overview of Thiazolidinone Synthesis
The synthesis of 4-thiazolidinones most commonly proceeds via two primary routes:
-
One-Pot, Three-Component Reaction: This is an efficient approach where an amine, an aldehyde (or ketone), and a mercaptocarboxylic acid (typically thioglycolic acid) react together in a single step to form the thiazolidinone ring.[4] This method is favored for its atom economy and operational simplicity.
-
Two-Step Synthesis: This route involves the pre-formation of an intermediate, such as a Schiff base (imine) from an amine and an aldehyde, or a thiosemicarbazone. This intermediate is then isolated and subsequently cyclized with an α-haloester (e.g., ethyl bromoacetate) or a mercaptocarboxylic acid to yield the final thiazolidinone.[2][5]
The choice of synthetic route often depends on the specific substrates, desired purity, and scalability of the reaction.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that you may encounter during the synthesis of thiazolidinones, providing explanations grounded in reaction mechanisms and practical solutions.
Low or No Product Yield
Q1: My reaction has a very low yield or shows no product formation at all. What are the likely causes?
A1: Low or no yield in thiazolidinone synthesis can stem from several factors, often related to the reactivity of the starting materials or suboptimal reaction conditions. Here’s a breakdown of potential causes and solutions:
-
Poor Imine Formation (in three-component synthesis): The initial and crucial step is the formation of the imine from the amine and aldehyde. If this equilibrium is unfavorable, the subsequent cyclization will not proceed.
-
Causality: The presence of water can hydrolyze the imine back to the starting materials. Electron-withdrawing groups on the aldehyde can render the carbonyl carbon less electrophilic, while sterically hindered amines or aldehydes can slow down the reaction.
-
Solutions:
-
Water Removal: Conduct the reaction in a dry solvent under an inert atmosphere (e.g., nitrogen or argon). Using a Dean-Stark apparatus to azeotropically remove water can significantly improve imine formation.
-
Catalysis: The addition of a catalytic amount of a mild acid (e.g., acetic acid) can protonate the carbonyl oxygen, activating the aldehyde towards nucleophilic attack by the amine.[2]
-
Reaction Time and Temperature: For less reactive substrates, increasing the reaction time or temperature may be necessary to drive the imine formation forward.
-
-
-
Decomposition of Starting Materials: Thioglycolic acid can be susceptible to oxidation, and some aldehydes, particularly aliphatic ones, can undergo self-condensation or polymerization under basic or acidic conditions.
-
Solutions:
-
Use freshly distilled aldehydes and high-purity thioglycolic acid.
-
Maintain the reaction at an appropriate temperature; excessive heat can promote decomposition.
-
-
-
Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to a significant amount of unreacted starting material and reduced yield.
-
Solution: Carefully measure and use an equimolar ratio of the amine, aldehyde, and thioglycolic acid. In some cases, a slight excess (1.1 equivalents) of the more volatile component may be beneficial.
-
-
Suboptimal Catalyst or Solvent: The choice of catalyst and solvent plays a critical role in reaction efficiency.
-
Causality: The polarity of the solvent can influence the solubility of reactants and intermediates, affecting reaction rates. The nature of the catalyst (acidic, basic, or Lewis acidic) dictates the reaction pathway and can either promote the desired reaction or lead to side products.
-
Solutions:
-
Solvent Screening: If the reaction is sluggish, consider screening different solvents. Ethanol is a common and effective choice, but for less soluble substrates, toluene or DMF might be better alternatives.[6] Solvent-free conditions have also been reported to be effective and offer a greener alternative.[6]
-
Catalyst Optimization: A range of catalysts can be employed, from simple bases like sodium acetate to Lewis acids and heterogeneous catalysts.[2][6] A systematic screening of catalysts can identify the most effective one for your specific substrates.
-
-
Difficult Purification and Presence of Impurities
Q2: My crude product is an oily mixture, and I'm having trouble purifying it by recrystallization. What are the common impurities?
A2: Oily products and difficult purifications are often indicative of the presence of side products and unreacted starting materials. Here are the most common culprits and how to address them:
-
Unreacted Starting Materials: This is the most common source of impurities.
-
Identification: Use Thin Layer Chromatography (TLC) to compare the crude product with the starting materials.
-
Solution: Optimize the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion. If one starting material is consistently left over, consider using a slight excess of the other reactants.
-
-
Hydrolysis of Intermediates: The imine intermediate is susceptible to hydrolysis, especially during aqueous work-up.
-
Solution: Perform the work-up under anhydrous or neutral pH conditions where possible. Extract the product into an organic solvent and wash with brine to remove water-soluble impurities.
-
-
Side Products from Thioglycolic Acid: Thioglycolic acid can undergo self-condensation to form thiodiglycolic acid, especially at elevated temperatures.
-
Solution: Maintain careful temperature control. Adding the thioglycolic acid slowly to the reaction mixture can also minimize this side reaction.
-
-
Alternative Purification Methods:
-
Column Chromatography: If recrystallization fails, column chromatography on silica gel is an effective method for separating the desired product from impurities. A gradient elution with a mixture of non-polar (e.g., hexane or petroleum ether) and polar (e.g., ethyl acetate) solvents is typically effective.
-
Washing: Sometimes, simply washing the crude solid with a suitable solvent (one in which the product is sparingly soluble but the impurities are soluble) can significantly improve purity. Chilled ethanol or diethyl ether are often good choices.
-
Reaction Monitoring and Characterization
Q3: How can I effectively monitor the progress of my reaction and confirm the structure of my product?
A3: Proper reaction monitoring and characterization are essential for successful synthesis.
-
Reaction Monitoring with Thin Layer Chromatography (TLC):
-
Procedure: Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progress of the reaction.
-
Troubleshooting with TLC: The presence of multiple new spots suggests the formation of side products. Streaking on the TLC plate can indicate a very polar compound or decomposition on the silica gel.
-
-
Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the characteristic singlet of the methylene protons (S-CH₂) of the thiazolidinone ring, typically appearing around 3.5-4.5 ppm. The proton on the carbon at position 2 (N-CH-Ar) will also have a characteristic chemical shift.
-
¹³C NMR: The carbonyl carbon of the thiazolidinone ring will have a signal in the range of 165-175 ppm.
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1720 cm⁻¹ is indicative of the C=O stretch of the thiazolidinone ring.[5]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.
-
Frequently Asked Questions (FAQs)
Q: What is the role of the base, such as sodium acetate, in the synthesis using an α-haloester?
A: In the reaction of a thiosemicarbazone with an α-haloester (like ethyl bromoacetate), the base (e.g., anhydrous sodium acetate) plays a dual role. Firstly, it deprotonates the thiol group of the thiosemicarbazone tautomer, making it a more potent nucleophile to attack the α-haloester. Secondly, it neutralizes the hydrogen halide (e.g., HBr) that is formed during the cyclization step, driving the reaction to completion.[2]
Q: Can I use microwave irradiation for this synthesis?
A: Yes, microwave-assisted synthesis has been shown to be a highly effective method for preparing thiazolidinones.[6][7] It often leads to significantly shorter reaction times, cleaner reaction profiles, and higher yields compared to conventional heating methods.[6][7] This is attributed to the efficient and uniform heating provided by microwaves, which can minimize the formation of thermal decomposition byproducts.[6]
Q: Are there any "green" or more environmentally friendly methods for thiazolidinone synthesis?
A: Absolutely. Several green chemistry approaches have been successfully applied to thiazolidinone synthesis. These include:
-
Solvent-free reactions: Conducting the reaction without a solvent reduces waste and can sometimes accelerate the reaction rate.[6]
-
Use of heterogeneous catalysts: Catalysts that are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture) can be easily recovered and reused, reducing waste and cost.[6]
-
Water as a solvent: In some cases, water can be used as a green solvent, although care must be taken to manage the potential for hydrolysis of intermediates.
Q: How does the choice of aldehyde and amine affect the reaction?
A: The electronic and steric properties of the aldehyde and amine can have a significant impact on the reaction.
-
Electronic Effects: Aromatic aldehydes with electron-donating groups (e.g., -OCH₃, -CH₃) tend to react faster as they stabilize the carbocation-like character of the carbonyl carbon in the transition state. Conversely, aldehydes with strong electron-withdrawing groups (e.g., -NO₂) may react more slowly.
-
Steric Hindrance: Sterically bulky aldehydes or amines can hinder the approach of the nucleophile, leading to slower reaction rates. In such cases, higher temperatures and longer reaction times may be necessary.
Experimental Protocols and Data
Protocol 1: One-Pot, Three-Component Synthesis of a 2,3-Disubstituted-4-Thiazolidinone
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amine (10 mmol), the aldehyde (10 mmol), and a suitable solvent (e.g., 50 mL of absolute ethanol).
-
Reaction Initiation: Stir the mixture at room temperature for 10-15 minutes.
-
Addition of Thioglycolic Acid: Slowly add thioglycolic acid (10 mmol, 0.69 mL) to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Data Summary: Typical Reaction Conditions
| Parameter | Condition | Rationale/Considerations |
| Solvent | Ethanol, Toluene, DMF, Solvent-free | Ethanol is a good general-purpose solvent. Toluene is useful for azeotropic water removal. DMF can be used for less soluble substrates. Solvent-free conditions are a green alternative.[6] |
| Temperature | Room Temperature to Reflux | Higher temperatures can increase the reaction rate but may also lead to side product formation.[7] |
| Catalyst | Acetic Acid, Sodium Acetate, Lewis Acids (e.g., ZnCl₂), Heterogeneous Catalysts | The choice of catalyst depends on the specific reaction and substrates. Mild acid catalysis is common for imine formation.[2] |
| Reaction Time | 2 - 24 hours | Varies depending on the reactivity of the substrates and the reaction conditions. Monitor by TLC for completion. |
Visualizing the Reaction and Troubleshooting
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the three-component synthesis of a 4-thiazolidinone.
Caption: General mechanism of three-component 4-thiazolidinone synthesis.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and solve common problems in thiazolidinone synthesis.
Caption: A logical workflow for troubleshooting thiazolidinone synthesis.
References
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (2019). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. (2022). Chemical Methodologies. Retrieved January 24, 2026, from [Link]
-
Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. (2021). MDPI. Retrieved January 24, 2026, from [Link]
-
Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (2024). PubMed Central. Retrieved January 24, 2026, from [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. Retrieved January 24, 2026, from [Link]
-
Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. (2019). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (2020). Systematic Review Pharmacy. Retrieved January 24, 2026, from [Link]
-
4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Thiazolidin-4-one formation. Mechanistic and synthetic aspects of the reaction of imines and mercaptoacetic acid under microwave and conventional heating. (2004). Organic & Biomolecular Chemistry. Retrieved January 24, 2026, from [Link]
-
A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. (2018). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Small Heterocycles in Multicomponent Reactions. (2015). ACS Publications. Retrieved January 24, 2026, from [Link]
-
Thiazolidin-4-one formation. Mechanistic and synthetic aspects of the reaction of imines and mercaptoacetic acid under microwave and conventional heating. (2004). PubMed. Retrieved January 24, 2026, from [Link]
-
Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). RSC Publishing. Retrieved January 24, 2026, from [Link]
-
Proposed reaction mechanism of 1,3-thiazolidin-4-ones in the presence TS-1 catalyst. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. (2018). MDPI. Retrieved January 24, 2026, from [Link]
-
A review on green multicomponent synthesis of heterocyclic compounds. (2022). ScienceScholar. Retrieved January 24, 2026, from [Link]
-
Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. (2016). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Topics in Heterocyclic Chemistry. (n.d.). National Academic Digital Library of Ethiopia. Retrieved January 24, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazolidin-4-one formation. Mechanistic and synthetic aspects of the reaction of imines and mercaptoacetic acid under microwave and conventional heating - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Cross-Validation of Antimicrobial Efficacy Using Diverse Bacterial Strains
In the landscape of antimicrobial drug development, the initial discovery of a compound with inhibitory activity is merely the first step in a long and rigorous journey. A critical, and often underestimated, component of this journey is the comprehensive validation of the antimicrobial's spectrum and potency. This guide provides an in-depth framework for the cross-validation of antimicrobial results by employing a strategically selected panel of diverse bacterial strains. We will move beyond rote protocol execution to explore the scientific rationale behind these validation systems, ensuring that the data generated is not only accurate but robust and reliable for pivotal drug development decisions.
The core principle we will explore is that true confidence in an antimicrobial's efficacy is achieved not by a single successful experiment, but through the consistent and predictable performance across a matrix of bacterial challenges. This process of testing against a variety of strains serves as a self-validating system, where each data point corroborates the others to build a comprehensive and trustworthy profile of the antimicrobial agent.
The Foundational Imperative: Why a Multi-Strain Approach is Non-Negotiable
-
Elucidating the Spectrum of Activity: Testing against a panel of different species and genera is the most fundamental way to determine if a compound has broad-spectrum or narrow-spectrum activity.
-
Identifying Intrinsic and Acquired Resistance Mechanisms: A diverse panel should include strains with known resistance mechanisms (e.g., efflux pumps, enzymatic inactivation).[2][3] This allows for the early identification of potential liabilities of the antimicrobial compound.
-
Assessing the Impact of Genetic Background: Even within the same species, different strains can exhibit varying susceptibility due to subtle genetic differences. Testing against multiple clinical isolates of the same species provides a more realistic assessment of how the compound will perform in a real-world clinical setting.[1]
-
Building a Robust Data Package for Regulatory Submissions: Regulatory bodies require comprehensive data demonstrating efficacy against a range of relevant pathogens. A well-documented multi-strain validation study is a cornerstone of a successful submission.
Strategic Strain Selection: The Cornerstone of a Self-Validating System
The selection of bacterial strains is not a random process; it is a deliberate experimental design choice that dictates the quality and reliability of the cross-validation data. A robust strain panel should be curated to include a diverse representation of clinically relevant bacteria.
Key Categories of Bacterial Strains for a Comprehensive Validation Panel:
| Strain Category | Rationale for Inclusion | Examples |
| Quality Control (QC) Strains | Standardized, well-characterized strains with established and predictable antimicrobial susceptibility profiles. These are essential for ensuring the accuracy and reproducibility of the testing methodology.[4][5][6] | Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™, Pseudomonas aeruginosa ATCC® 27853™, Enterococcus faecalis ATCC® 29212™ |
| Standard Type Strains | The designated representative strain for a particular bacterial species. | Staphylococcus aureus ATCC® 6538™, Pseudomonas aeruginosa ATCC® 9027™ |
| Clinically Relevant Isolates | Strains isolated from actual patient infections. These provide insight into the performance of the antimicrobial against contemporary, real-world pathogens. | Multiple, diverse isolates of key pathogens like Klebsiella pneumoniae, Acinetobacter baumannii, and Staphylococcus aureus. |
| Drug-Resistant Strains | Strains with well-characterized mechanisms of resistance to one or more classes of antibiotics. | Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus (VRE), Carbapenem-resistant Enterobacteriaceae (CRE). |
| Biofilm-Forming Strains | Strains known to form robust biofilms, which can confer increased resistance to antimicrobial agents. | Pseudomonas aeruginosa PAO1, Staphylococcus epidermidis RP62A |
This strategic selection creates a self-validating workflow. Consistent results against QC strains confirm the validity of the experimental run, while the performance against clinical and resistant strains provides a cross-validation of the antimicrobial's true potential.
Caption: Workflow for cross-validation of antimicrobial efficacy.
Core Methodologies for Antimicrobial Susceptibility Testing (AST)
The two most widely accepted and standardized methods for determining the in vitro susceptibility of bacteria to antimicrobial agents are the Broth Microdilution method and the Kirby-Bauer Disk Diffusion method.[7][8][9] These methods are governed by standards set by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12]
Broth Microdilution: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[7][13]
-
Preparation of Antimicrobial Stock Solution:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[16]
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[16]
-
Add 100 µL of the antimicrobial stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column of the dilution series.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for a sterility control well) with 10 µL of the standardized bacterial suspension.
-
Include a growth control well containing only broth and the bacterial inoculum.
-
Incubate the plate at 35-37°C for 18-24 hours in ambient air.[17]
-
-
Interpretation of Results:
Kirby-Bauer Disk Diffusion: A Qualitative Assessment of Susceptibility
The disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to specific antimicrobials.[19][20][21][22]
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[18]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.[18]
-
-
Application of Antimicrobial Disks:
-
Aseptically apply paper disks impregnated with a known concentration of the antimicrobial agent onto the surface of the inoculated agar plate.[23]
-
Ensure the disks are in firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[19]
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the established clinical breakpoints published by CLSI or EUCAST.[9][24][25]
-
Caption: Comparison of AST methodologies.
Data Interpretation and Cross-Validation in Practice
The power of this multi-strain approach lies in the synthesis of the data. The results from the different categories of strains should be compiled and analyzed to build a comprehensive picture of the antimicrobial's activity.
Example Data Summary Table:
| Bacterial Strain | Strain Type | Antimicrobial A MIC (µg/mL) | Interpretation | Antimicrobial B MIC (µg/mL) | Interpretation |
| E. coli ATCC® 25922™ | QC | 2 | S | 8 | S |
| S. aureus ATCC® 25923™ | QC | 0.5 | S | >64 | R |
| K. pneumoniae (Clinical Isolate 1) | Clinical | 4 | S | 32 | I |
| K. pneumoniae (Clinical Isolate 2) | Clinical | 8 | S | 64 | R |
| K. pneumoniae (CRE) | Resistant | >128 | R | >128 | R |
| P. aeruginosa ATCC® 27853™ | QC | 16 | I | 4 | S |
| P. aeruginosa (MDR Clinical Isolate) | Resistant | 64 | R | 16 | I |
Analysis and Cross-Validation Insights from the Example Data:
-
QC Strain Validation: The results for the ATCC® strains fall within their expected ranges, confirming the validity of the test run.
-
Spectrum of Activity: Antimicrobial A shows activity against Gram-negative (E. coli, K. pneumoniae) and Gram-positive (S. aureus) organisms, suggesting a broader spectrum. Antimicrobial B is more effective against P. aeruginosa but lacks efficacy against S. aureus.
-
Performance Against Resistant Strains: Neither antimicrobial is effective against the Carbapenem-Resistant Enterobacteriaceae (CRE) strain. Antimicrobial A's efficacy is significantly reduced against the multidrug-resistant (MDR) P. aeruginosa.
-
Clinical Relevance: Antimicrobial A demonstrates consistent activity against multiple clinical isolates of K. pneumoniae, providing confidence in its potential clinical utility for infections caused by this pathogen.
Conclusion: Building a Foundation of Trustworthy Data
The cross-validation of antimicrobial results using a diverse panel of bacterial strains is not merely a suggestion but a fundamental requirement for robust and reliable drug development. By strategically selecting strains and employing standardized methodologies, researchers can create a self-validating system that provides a comprehensive and trustworthy profile of a novel antimicrobial agent. This approach, grounded in scientific integrity, allows for confident decision-making and ultimately contributes to the successful development of new therapies to combat the growing threat of antimicrobial resistance.[26]
References
-
National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
-
protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls. Retrieved from [Link]
-
Oxford Academic. (n.d.). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases. Retrieved from [Link]
-
World Health Organization (WHO). (2023, November 21). Antimicrobial resistance. Retrieved from [Link]
-
Medscape. (2025, October 14). Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. Retrieved from [Link]
-
MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved from [Link]
-
JMIR Publications. (2026, January 21). Digital Infrastructure for Antimicrobial Susceptibility Testing and Surveillance: A CLSI and EUCAST-Based Model for Resource-Limited Settings. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. PMC. Retrieved from [Link]
-
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). EUCAST - Home. Retrieved from [Link]
-
World Organisation for Animal Health (WOAH) Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Multidrug-Resistant Bacteria: Their Mechanism of Action and Prophylaxis. PubMed Central. Retrieved from [Link]
-
Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]
-
Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]
-
myadlm.org. (2016, July 21). Antimicrobial Susceptibility Testing Challenges. Retrieved from [Link]
-
Contagion Live. (2023, July 12). Antimicrobial Resistance Emerges More Quickly in Mixed Strain Bacterial Infections. Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]
-
Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]
-
FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
-
Bitesize Bio. (2024, August 23). Choosing the Right Bacterial Strains for Your Lab. Retrieved from [Link]
-
Dove Press. (n.d.). Extensively and multidrug-resistant bacterial strains: case studies of antibiotics resistance. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
AACC. (n.d.). Challenges in Antimicrobial Susceptibility Testing and Reporting. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Clinical Breakpoint Tables. Retrieved from [Link]
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Impact of Different Antibiotic Regimens on the Emergence of Antimicrobial-Resistant Bacteria. PMC. Retrieved from [Link]
-
ASM Journals. (n.d.). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Retrieved from [Link]
-
Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
-
Slideshare. (n.d.). Antimicrobial susceptibility testing – disk diffusion methods. Retrieved from [Link]
-
YouTube. (2020, July 27). MIC (Broth Microdilution) Testing. Retrieved from [Link]
-
Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. Retrieved from [Link]
-
Bio-protocol. (n.d.). 4.2. Determination of Minimum Inhibitory Concentration (MIC). Retrieved from [Link]
-
YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]
-
UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Quality Control Strains Used in Susceptibility Testing of Campylobacter spp. Retrieved from [Link]
Sources
- 1. contagionlive.com [contagionlive.com]
- 2. Multidrug-Resistant Bacteria: Their Mechanism of Action and Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Extensively and multidrug-resistant bacterial strains: case studies of antibiotics resistance [frontiersin.org]
- 4. microbiologyclass.net [microbiologyclass.net]
- 5. journals.asm.org [journals.asm.org]
- 6. microrao.com [microrao.com]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. woah.org [woah.org]
- 9. academic.oup.com [academic.oup.com]
- 10. JMIR Formative Research - Digital Infrastructure for Antimicrobial Susceptibility Testing and Surveillance: A CLSI and EUCAST-Based Model for Resource-Limited Settings [formative.jmir.org]
- 11. EUCAST: EUCAST - Home [eucast.org]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. idexx.com [idexx.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. bio-protocol.org [bio-protocol.org]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. protocols.io [protocols.io]
- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 20. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 21. hardydiagnostics.com [hardydiagnostics.com]
- 22. Antimicrobial susceptibility testing – disk diffusion methods | PPTX [slideshare.net]
- 23. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 24. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 25. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 26. Antimicrobial resistance [who.int]
The Chasm Between Benchtop and Biology: A Comparative Guide to the In-Vivo and In-Vitro Efficacy of Thiazolidinone Derivatives
In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges. The rhodanine scaffold, a derivative of thiazolidinone, has emerged as a "privileged structure" due to its versatile biological activities, showing promise in anticancer, antidiabetic, and antimicrobial applications.[1][2][3][4][5][6] This guide delves into the critical transition from in-vitro promise to in-vivo reality for this class of compounds, with a particular focus on the conceptual framework of 3-(2-hydroxyphenyl)-2-thioxo-4-thiazolidinone. While specific comprehensive in-vivo data for this exact molecule is still emerging in publicly accessible literature, we will draw upon established findings for structurally related thiazolidinone derivatives to illuminate the often-observed disparities between in-vitro and in-vivo efficacy.
This guide is intended for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, present detailed protocols for key assays, and provide a transparent comparison of performance data to foster a deeper understanding of the translational challenges and opportunities inherent in the development of thiazolidinone-based therapeutics.
The In-Vitro Promise: High-Throughput Screening and Cellular Assays
The initial stages of drug discovery for thiazolidinone derivatives, as with many other small molecules, heavily rely on in-vitro testing. These assays are designed to be rapid, cost-effective, and scalable, allowing for the screening of large compound libraries to identify "hits" with desired biological activity.[3][4][5]
Common In-Vitro Screening Platforms
A variety of in-vitro assays are employed to evaluate the potential of thiazolidinone derivatives:
-
Antiproliferative Assays: The MTT or resazurin reduction assays are workhorses for assessing a compound's ability to inhibit cancer cell growth. These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Enzyme Inhibition Assays: For derivatives designed to target specific enzymes, such as aldose reductase in diabetic complications or various kinases in cancer, enzyme inhibition assays are crucial.[7] These assays directly measure the compound's ability to block the activity of the purified enzyme.
-
Antimicrobial Susceptibility Testing: The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.[8]
-
Apoptosis Assays: To understand the mechanism of cell death induced by a compound, assays that measure the activity of key apoptotic proteins like caspases are employed.
Interpreting In-Vitro Data: A Case Study Approach
While specific data for 3-(2-hydroxyphenyl)-2-thioxo-4-thiazolidinone is limited, we can examine a representative thiazolidinone derivative to illustrate typical in-vitro findings. For instance, a hypothetical derivative, "Compound X," might exhibit the following in-vitro profile:
| In-Vitro Assay | Cell Line/Target | Result (IC50/MIC) |
| MTT Assay | A549 (Lung Carcinoma) | 10 µM |
| MTT Assay | MCF-7 (Breast Cancer) | 15 µM |
| Caspase-3 Activity | A549 | Significant increase at 10 µM |
| Aldose Reductase Inhibition | Purified Enzyme | 5 µM |
| Broth Microdilution | Staphylococcus aureus | 8 µg/mL |
These results would suggest that Compound X has moderate anticancer activity, likely through the induction of apoptosis, is a potent inhibitor of aldose reductase, and possesses antibacterial properties against Gram-positive bacteria.
The In-Vivo Reality: Navigating the Complexities of a Living System
The true test of a drug candidate's potential lies in its performance within a living organism. In-vivo studies are designed to assess not only the efficacy of a compound but also its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its overall safety profile. The transition from in-vitro to in-vivo is often where promising candidates falter.
Common In-Vivo Models
-
Xenograft Models: To evaluate anticancer activity, human cancer cells are implanted into immunocompromised mice. The effect of the test compound on tumor growth is then monitored over time.
-
Diabetic Animal Models: For antidiabetic studies, animal models that spontaneously develop diabetes or in which diabetes is chemically induced are used to assess the compound's effect on blood glucose levels and other metabolic parameters.
-
Infection Models: To test antimicrobial efficacy, animals are infected with a specific pathogen, and the ability of the compound to clear the infection and improve survival is evaluated.
Discrepancies Between In-Vitro and In-Vivo Results: A Critical Analysis
It is not uncommon for a compound with excellent in-vitro activity to show diminished or no efficacy in vivo. The reasons for this are multifaceted:
-
Pharmacokinetics (PK): A compound may have poor absorption from the gastrointestinal tract, be rapidly metabolized by the liver, or be quickly excreted, resulting in insufficient concentrations reaching the target tissue.
-
Bioavailability: The fraction of the administered dose that reaches the systemic circulation in an unchanged form may be very low.
-
Toxicity: The compound may exhibit unforeseen toxicity in vivo, leading to adverse effects that limit the achievable therapeutic dose.
-
Off-Target Effects: In a complex biological system, a compound may interact with unintended targets, leading to unexpected side effects or a different mechanism of action than predicted from in-vitro studies.
Conversely, a compound with modest in-vitro activity may demonstrate significant in-vivo efficacy. This can be due to the formation of active metabolites or favorable distribution to the target tissue.
A Hypothetical In-Vivo Profile for "Compound X"
Let's consider the in-vivo evaluation of our hypothetical "Compound X":
| In-Vivo Model | Dosing Regimen | Result |
| A549 Xenograft (Mice) | 50 mg/kg, daily | 20% tumor growth inhibition |
| Streptozotocin-induced Diabetic Rats | 50 mg/kg, daily | No significant change in blood glucose |
| S. aureus Skin Infection (Mice) | Topical application | Significant reduction in bacterial load |
In this hypothetical scenario, the potent in-vitro anticancer and antidiabetic activities of Compound X did not translate to significant in-vivo efficacy at the tested dose. However, its antibacterial properties were confirmed in a topical application model, suggesting its potential as a topical antimicrobial agent. This highlights the importance of selecting appropriate in-vivo models that align with the compound's potential therapeutic application and ADME properties.
Experimental Protocols: A Guide to Best Practices
To ensure the reliability and reproducibility of both in-vitro and in-vivo data, it is essential to follow well-established and validated protocols.
In-Vitro Antiproliferative Assay (MTT)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In-Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject 1 x 10^6 A549 cells into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound or vehicle daily via oral gavage or intraperitoneal injection.
-
Tumor Measurement: Measure the tumor volume twice a week using calipers.
-
Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups.
Signaling Pathways and Mechanistic Insights
Understanding the mechanism of action of a compound is crucial for its development. Thiazolidinone derivatives have been reported to modulate various signaling pathways.
Hypothesized Signaling Pathway for Anticancer Activity of a Thiazolidinone Derivative
Sources
- 1. mdpi.com [mdpi.com]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Rhodanine as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rhodanine as a Privileged Scaffold in Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 6. Recent developments with rhodanine as a scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Virtual and the Real: A Senior Scientist's Guide to Validating Molecular Docking with Experimental Binding Assays
Part 1: The Imperative of Experimental Validation: Beyond the Docking Score
In the landscape of modern drug discovery, molecular docking serves as a powerful computational microscope, allowing us to predict and visualize how a potential drug molecule (a ligand) might fit into the binding pocket of a target protein.[1] This in silico approach can screen vast virtual libraries of compounds, prioritizing a manageable number for synthesis and further testing, thereby saving immense resources.[2] However, a high docking score or a visually perfect fit is not a guarantee of biological activity. The inherent limitations of current computational models—such as approximations in scoring functions, the challenge of accurately modeling protein flexibility, and the influence of solvent effects—mean that these predictions are, at best, well-informed hypotheses.[3][4][5][6] They demand rigorous experimental verification to translate a computational "hit" into a validated lead.
The core objective of this guide is to provide a framework for this crucial transition. We will explore not just the "how" but, more importantly, the "why" behind selecting and executing the appropriate biophysical assays to confirm and quantify the interactions predicted by molecular docking.
The First Sanity Check: Computational Validation
Before committing to resource-intensive wet lab experiments, a critical first step is to validate the docking protocol itself.[7] The most common and essential method is "re-docking."[8] If a crystal structure of your target protein with a known co-crystallized ligand is available, the validation process is straightforward:
-
Extract the Ligand: Remove the known ligand from the protein's binding site.
-
Re-dock the Ligand: Use your chosen docking software to place the same ligand back into the now-empty binding site.
-
Calculate RMSD: Superimpose the docked pose with the original crystal structure pose and calculate the Root Mean Square Deviation (RMSD) of the ligand's heavy atoms.[2][9]
A successful docking protocol should reproduce the experimental binding mode with an RMSD of less than 2.0 Å.[9][10][11] If your protocol fails this test, you must troubleshoot by adjusting parameters—such as the size of the docking box, scoring functions, or side-chain flexibility—before proceeding.[12] This initial step ensures that your computational setup has a reasonable chance of predicting realistic binding modes for novel compounds.
Part 2: The Experimentalist's Toolkit: An Overview of Binding Assays
Once a computational hit is identified and the docking protocol is validated, we move to the bench. Biophysical techniques provide the ground truth, measuring the physical reality of the predicted interaction.[13][14] These methods do not rely on a biological or cellular response; instead, they directly measure the binding event itself, providing quantitative data on affinity, kinetics, and thermodynamics.
The journey from a computational hit to a validated binder can be visualized as a funnel, where each experimental stage adds a higher level of confidence.
Caption: From Computational Prediction to Experimental Validation.
The primary techniques we will compare are:
-
Surface Plasmon Resonance (SPR): For detailed kinetic and affinity data.
-
Isothermal Titration Calorimetry (ITC): For a complete thermodynamic profile and affinity.
-
MicroScale Thermophoresis (MST): A versatile, low-consumption method for affinity determination.
-
Fluorescence Resonance Energy Transfer (FRET): A proximity-based assay for confirming binding.
Each technique offers a unique window into the molecular interaction, and the choice depends on the specific question you are asking.
Part 3: Deep Dive into Key Methodologies
A. Surface Plasmon Resonance (SPR): The Gold Standard for Kinetics
Expertise & Experience: SPR has become a gold standard for studying biomolecular interactions because it provides real-time data on both how quickly a compound binds (the association rate, kon) and how quickly it dissociates (the dissociation rate, koff).[15][16] The ratio of these rates (koff/kon) gives the equilibrium dissociation constant (KD), a precise measure of binding affinity. This kinetic information is invaluable; a drug with a slow koff (a long residence time on its target) may have a more durable therapeutic effect, a detail completely missed by docking scores or endpoint affinity measurements.
Causality Behind the Experiment: The core principle of SPR is the immobilization of one binding partner (typically the larger protein, or "ligand" in SPR terminology) onto a sensor chip. We do this to create a stable surface against which we can measure mass changes. As the other binding partner (the "analyte") flows over the chip and binds, the accumulation of mass on the surface causes a change in the refractive index, which is detected as a response signal.[17][18] This mass-based, label-free detection is a key strength, as it avoids potential artifacts from fluorescent tags.[16]
Caption: Standard workflow for an SPR experiment.
-
Protein Immobilization: Covalently attach the purified target protein to a suitable sensor chip (e.g., CM5 chip via amine coupling). The goal is to achieve a surface density that allows for detectable binding without mass transport limitations.
-
System Priming: Prime the entire fluidic system with the running buffer that will be used for the experiment. This buffer should be matched as closely as possible to the analyte samples to minimize bulk refractive index shifts.
-
Analyte Dilution Series: Prepare a series of dilutions of your test compound (the analyte) in the running buffer. A typical series might range from 0.1x to 10x the expected KD, including a zero-concentration (buffer only) sample for double referencing.
-
Binding Cycle:
-
Baseline: Flow running buffer over the sensor surface to establish a stable baseline.
-
Association: Inject a specific concentration of the analyte for a defined period (e.g., 180 seconds) and monitor the increase in response units (RU).
-
Dissociation: Switch back to flowing running buffer and monitor the decrease in RU as the analyte dissociates from the immobilized protein.
-
-
Regeneration: Inject a pulse of a harsh solution (e.g., low pH glycine) to strip all remaining bound analyte, returning the signal to the initial baseline.
-
Repeat: Repeat the binding cycle for each concentration in your dilution series.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract kon, koff, and calculate the KD.[15][19]
B. Isothermal Titration Calorimetry (ITC): The Thermodynamic Benchmark
Expertise & Experience: ITC stands alone as the only technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[20][21] This allows for the simultaneous determination of binding affinity (KD), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single, label-free, in-solution experiment.[22] This complete thermodynamic signature is exceptionally powerful for lead optimization. For instance, two compounds might have the same KD, but one might be driven by favorable enthalpic interactions (e.g., strong hydrogen bonds) while the other is driven by entropy (e.g., hydrophobic effect). This knowledge can guide chemists in rationally improving compound design.
Causality Behind the Experiment: The experiment is designed to directly measure the heat of reaction. A high-precision microcalorimeter maintains a sample cell containing the protein and a reference cell containing only buffer at an identical temperature.[22] The test compound is titrated into the sample cell in small, precise injections. If binding occurs, heat is exchanged, creating a temperature difference between the cells. The instrument measures the power required to return the cells to the same temperature, and this power is directly proportional to the heat of binding.[21]
Caption: Standard workflow for an ITC experiment.
-
Sample Preparation: Prepare highly purified, concentrated protein and compound solutions. Crucially, both protein and compound must be in an identical, well-dialyzed buffer to minimize heats of dilution. Degas all samples immediately before use.
-
Instrument Setup: Thoroughly clean the sample and reference cells. Load the protein solution into the sample cell and the matched buffer into the reference cell.
-
Syringe Loading: Load the compound solution into the injection syringe.
-
Titration Experiment:
-
Allow the system to equilibrate to the desired temperature.
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point.
-
Begin the automated titration, injecting a series of small aliquots (e.g., 2-3 µL) of the compound into the protein solution at set intervals (e.g., 150 seconds).
-
Continue injections until the heat signal diminishes and resembles the heat of dilution, indicating the protein's binding sites are saturated.
-
-
Control Experiment: Perform a control titration by injecting the compound into the buffer alone to measure the heat of dilution, which will be subtracted from the binding data.
-
Data Analysis: Integrate the area of each injection peak to determine the heat change. Plot these values against the molar ratio of compound to protein and fit the resulting binding isotherm to a suitable model to determine n, KD, and ΔH.
C. MicroScale Thermophoresis (MST): The Versatile, Low-Consumption Method
Expertise & Experience: MST is a powerful technique for quantifying interactions directly in solution, requiring very small sample volumes.[23][24] It is particularly advantageous for challenging targets that are difficult to produce in large quantities or that may not behave well on a sensor surface. The method is based on thermophoresis—the directed movement of molecules in a temperature gradient—which is sensitive to changes in size, charge, and hydration shell that occur upon binding.[24][25]
Causality Behind the Experiment: In an MST experiment, one of the binding partners is fluorescently labeled (or its intrinsic tryptophan fluorescence is used). A precise infrared laser creates a microscopic temperature gradient within a glass capillary containing the sample.[25] The movement of the fluorescent molecules away from the heated spot is tracked. When a ligand binds to the fluorescently-labeled protein, the complex's size, charge, and/or hydration shell changes, altering its thermophoretic movement. This change is plotted against a titration of the unlabeled partner to derive the binding affinity (KD).[24]
-
Protein Labeling: If using an extrinsic fluorophore, label the purified protein according to the manufacturer's protocol (e.g., with an NHS-ester reactive dye). Remove any unbound dye via size-exclusion chromatography.
-
Sample Preparation: Keep the concentration of the fluorescently labeled partner constant (in the low nM range). Prepare a serial dilution of the unlabeled binding partner at concentrations spanning from well above to well below the expected KD.
-
Incubation: Mix the constant labeled partner with each dilution of the unlabeled partner and incubate to allow the binding to reach equilibrium.
-
Capillary Loading: Load each sample from the titration series into a separate glass capillary.
-
MST Measurement: Place the capillaries into the MST instrument. The instrument will automatically apply the IR laser to create the temperature gradient and record the fluorescence change for each sample.
-
Data Analysis: The instrument software calculates the change in the normalized fluorescence (ΔFnorm) as a function of the unlabeled ligand concentration. This dose-response curve is then fitted to a binding equation to determine the KD.
Part 4: Synthesizing the Data: A Comparative Guide
Choosing the right assay is critical and depends on your research goals, the nature of your target, and available resources. No single technique is universally superior; they are complementary tools.[16][26]
Quantitative Comparison of Binding Assays
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | MicroScale Thermophoresis (MST) | Fluorescence Resonance Energy Transfer (FRET) |
| Principle | Mass change on a sensor surface | Heat change in solution | Molecular movement in a temperature gradient | Distance-dependent energy transfer |
| Primary Output | kon, koff, KD | KD , ΔH, ΔS, Stoichiometry (n) | KD | Proximity/Binding (often qualitative or semi-quantitative) |
| Labeling Required? | No (Label-free) | No (Label-free) | Yes (one partner, or intrinsic Trp) | Yes (both partners, donor & acceptor) |
| Immobilization? | Yes (one partner) | No (in solution) | No (in solution) | No (in solution) |
| Sample Consumption | Low-Medium | High | Very Low | Low |
| Throughput | Medium-High | Low | High | High |
| Key Advantage | Provides full kinetic profile | Provides full thermodynamic profile | Low sample need, wide buffer compatibility | Can be used in live cells |
| Key Disadvantage | Immobilization can affect protein activity | High sample purity & quantity needed | Labeling may alter binding | Labeling can be complex; distance-dependent |
Decision-Making: Selecting the Right Tool for the Job
The choice of assay should be a strategic one. The following logic helps guide this decision:
Caption: Decision flowchart for selecting a binding assay.
Bridging the Gap: Correlating Docking Scores and Experimental Data
A common question is whether the docking score should correlate directly with the experimentally measured KD. While a good correlation is the ideal, it is often not the case.[27] Docking scores are approximations of binding free energy, but they often struggle to perfectly capture factors like protein conformational changes, precise water molecule displacement, and entropic effects.[4]
Therefore, the primary goal of experimental validation is not necessarily to prove a linear relationship with the docking score, but to:
-
Confirm True Binders: Distinguish true positive hits from computational false positives.
-
Rank Order Potency: Establish a reliable rank order of affinity for a series of related compounds.[28]
-
Provide Mechanistic Insight: Uncover the kinetic and thermodynamic drivers of binding that can guide the next cycle of drug design.
When experimental data refutes a docking prediction, it is an opportunity to refine the computational model, leading to more predictive power in the future.
Part 5: Conclusion
Molecular docking is an indispensable tool for hypothesis generation in drug discovery. However, these computational predictions must be anchored to physical reality through rigorous experimental validation. Biophysical binding assays like SPR, ITC, and MST are not merely confirmatory steps; they are investigative tools that provide a deeper, quantitative understanding of the molecular recognition events at the heart of pharmacology. By thoughtfully selecting and executing these experiments, researchers can build a robust, data-driven bridge from a promising in silico model to a validated lead compound, accelerating the path toward new therapeutics.
References
- Lessons from Docking Validation.
-
How to validate the molecular docking results ? | ResearchGate. (2022-04-25). ResearchGate. [Link]
-
How can I validate a docking protocol? - ResearchGate. (2015-07-07). ResearchGate. [Link]
-
#Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK - YouTube. (2020-05-06). YouTube. [Link]
-
Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PubMed Central. National Center for Biotechnology Information. [Link]
-
Techniques in Biophysical Analysis for Computational Applications - Longdom Publishing. Longdom Publishing. [Link]
-
7 Limitations of Molecular Docking & Computer Aided Drug Design and Discovery. (2018-10-21). Compassionate AI Lab. [Link]
-
SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques - Nicoya Lifesciences. Nicoya Lifesciences. [Link]
-
MicroScale Thermophoresis - NanoTemper Technologies. NanoTemper Technologies. [Link]
-
Isothermal titration calorimetry in drug discovery - PubMed. National Center for Biotechnology Information. [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed. National Center for Biotechnology Information. [Link]
-
Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target - ResearchGate. (2024-05-16). ResearchGate. [Link]
-
(PDF) Major Challenges of Molecular Docking - ResearchGate. (2023-04-26). ResearchGate. [Link]
-
Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. TA Instruments. [Link]
-
Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
-
A beginner's guide to surface plasmon resonance. (2023-02-13). Portland Press. [Link]
-
Fluorescence resonance energy transfer (FRET) microscopy imaging of live cell protein localizations - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - PMC. (2020-10-18). National Center for Biotechnology Information. [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. ACS Publications. [Link]
-
Network Pharmacology, Molecular Docking and Experimental Validation on | DDDT. Dovepress. [Link]
-
Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases - PubMed Central. (2022-07-12). National Center for Biotechnology Information. [Link]
-
Thermodynamics: Isothermal titration calorimetry in drug development (practice) | Khan Academy. Khan Academy. [Link]
-
TR-FRET Measurements | BMG LABTECH. BMG LABTECH. [Link]
-
Molecular Docking Challenges and Limitations - Semantic Scholar. Semantic Scholar. [Link]
-
(PDF) Applications of Biophysics in High-Throughput Screening Hit Validation. ResearchGate. [Link]
-
Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - MDPI. MDPI. [Link]
-
Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI - XanTec bioanalytics GmbH. XanTec bioanalytics GmbH. [Link]
-
Surface Plasmon Resonance for Protein-Protein Interactions - Affinité Instruments. (2021-11-04). Affinité Instruments. [Link]
-
Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. (2018-05-03). Reichert Technologies. [Link]
-
ITC Assay Service for Drug Discovery - Reaction Biology. Reaction Biology. [Link]
-
Docking Validation Resources: Protein Family and Ligand Flexibility Experiments - PMC. National Center for Biotechnology Information. [Link]
-
An Introduction to Fluorescence Resonance Energy Transfer (FRET) Technology and its Application in Bioscience - Agilent. Agilent. [Link]
-
Chapter 4: Modern Biophysical Methods for Screening and Drug Discovery - Books. Royal Society of Chemistry. [Link]
-
Advances and Challenges in Protein-Ligand Docking - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Fragment-based drug design using Microscale Thermophoresis - Domainex. Domainex. [Link]
-
Principles of surface plasmon resonance (SPR) used in Biacore™ systems - YouTube. (2022-10-06). YouTube. [Link]
-
Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - MDPI. MDPI. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Challenges in Docking: Mini Review - JSciMed Central. JSciMed Central. [Link]
-
Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager. Lab Manager. [Link]
-
Fluorescence resonance energy transfer (FRET)-based binding assay using... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
-
Original Article Microscale thermophoresis analysis of the molecular interaction between small nuclear ribonucleoprotein polype. The Journal of Medical Research. [Link]
-
Förster resonance energy transfer - Wikipedia. Wikipedia. [Link]
-
Microscale thermophoresis - Wikipedia. Wikipedia. [Link]
Sources
- 1. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. amitray.com [amitray.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Challenges in Docking: Mini Review [jscimedcentral.com]
- 7. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 13. longdom.org [longdom.org]
- 14. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. xantec.com [xantec.com]
- 17. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. affiniteinstruments.com [affiniteinstruments.com]
- 20. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Khan Academy [khanacademy.org]
- 23. Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 25. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 26. researchgate.net [researchgate.net]
- 27. Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. dovepress.com [dovepress.com]
A Head-to-Head Comparison of Catalysts for 4-Thiazolidinone Synthesis: A Guide for Researchers
The 4-thiazolidinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The efficient synthesis of these heterocyclic compounds is, therefore, a topic of significant interest to researchers in drug discovery and development. The most common and atom-economical approach to 4-thiazolidinones is the one-pot, three-component reaction between an amine, a carbonyl compound (typically an aldehyde), and thioglycolic acid.[1] The success of this condensation reaction hinges on the choice of catalyst, which can significantly impact reaction times, yields, and overall efficiency.
This guide provides a comprehensive head-to-head comparison of different catalyst classes for the synthesis of 4-thiazolidinones, offering insights into their mechanisms, performance, and practical considerations. The information presented herein is intended to empower researchers to make informed decisions when selecting a catalytic system for their specific synthetic needs.
The Crucial Role of Catalysis in 4-Thiazolidinone Synthesis
The formation of 4-thiazolidinones proceeds through a tandem reaction sequence that begins with the formation of a Schiff base (imine) from the amine and aldehyde, followed by the cyclization of the imine with thioglycolic acid.[3] Catalysts play a pivotal role in accelerating both of these key steps. The primary function of the catalyst is to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amine. Subsequently, the catalyst facilitates the intramolecular cyclization by activating the imine and/or the thiol group of thioglycolic acid.
The choice of catalyst can influence not only the reaction rate but also the product purity and the breadth of substrates that can be effectively used (substrate scope). An ideal catalyst should be efficient at low loadings, environmentally benign, and easily separable from the reaction mixture.
Comparative Analysis of Catalyst Performance
To provide a clear comparison, we will examine the performance of three major classes of catalysts: Lewis acids, Brønsted acids, and organocatalysts. The following sections will delve into the specifics of each class, supported by experimental data.
Lewis Acid Catalysis: The Workhorse of 4-Thiazolidinone Synthesis
Lewis acids are electron pair acceptors and are among the most widely used catalysts for 4-thiazolidinone synthesis. Their efficacy stems from their ability to coordinate with the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the initial imine formation.
Common Lewis Acid Catalysts:
-
Zinc Chloride (ZnCl₂): A mild, inexpensive, and readily available Lewis acid that has been extensively used in this synthesis.[2][4] It is effective in promoting the reaction under relatively mild conditions.
-
Yttrium(III) Triflate (Y(OTf)₃): A highly efficient and water-tolerant Lewis acid that can catalyze the reaction at low loadings (e.g., 5 mol%).[5] Its stability in the presence of moisture is a significant advantage over many other Lewis acids.[5]
-
Scandium(III) Triflate (Sc(OTf)₃): Another powerful and water-stable Lewis acid that exhibits high catalytic activity.[5]
-
Heterogeneous Lewis Acids (e.g., Zeolites, Montmorillonite K-10): These solid acid catalysts offer the advantages of easy separation and recyclability, contributing to more sustainable synthetic processes.
Mechanistic Insight into Lewis Acid Catalysis:
The catalytic cycle of a Lewis acid, such as ZnCl₂, in 4-thiazolidinone synthesis can be visualized as follows:
Figure 1: General workflow for Lewis acid-catalyzed 4-thiazolidinone synthesis.
Performance Comparison of Lewis Acid Catalysts:
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnCl₂ | Stoichiometric (pinch) | 1,4-Dioxane | Reflux | 12-14 | Moderate to Good | [2] |
| Y(OTf)₃ | 5 | Tetrahydrofuran | N/A | N/A | High | [5] |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies.
Brønsted Acid Catalysis: A Powerful Alternative
Brønsted acids, which are proton donors, also effectively catalyze the synthesis of 4-thiazolidinones. They function by protonating the carbonyl oxygen of the aldehyde, which, similar to Lewis acid coordination, increases its electrophilicity.
Common Brønsted Acid Catalysts:
-
Ionic Liquids (e.g., Urazolium diacetate): These salts, which are liquid at low temperatures, can act as both the catalyst and the solvent. They are often reusable and offer advantages in terms of green chemistry.[3]
-
Heteropolyacids (HPAs): These are complex inorganic acids that can be used as highly efficient and recyclable catalysts.
-
Acetic Acid: A simple and readily available Brønsted acid that can be used to promote the reaction, often in conjunction with other catalysts or under specific conditions.
Mechanistic Insight into Brønsted Acid Catalysis:
The mechanism of Brønsted acid catalysis is analogous to that of Lewis acids, with the key difference being the mode of aldehyde activation.
Figure 2: General workflow for Brønsted acid-catalyzed 4-thiazolidinone synthesis.
Performance Insights for Brønsted Acid Catalysts:
Brønsted acid ionic liquids, such as urazolium diacetate, have been shown to be highly efficient, leading to high yields in short reaction times.[3] The reusability of these catalysts makes them an attractive option for sustainable synthesis.
Organocatalysis: A Metal-Free Approach
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of 4-thiazolidinone synthesis, organocatalysts offer a metal-free alternative, which can be advantageous in pharmaceutical applications where metal contamination is a concern.
Common Organocatalysts:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): A tertiary amine that can act as a base catalyst, promoting the reaction through a different mechanism than acid catalysts.[6][7]
-
Thiourea Derivatives: These compounds can act as hydrogen bond donors, activating the electrophiles in the reaction.
Mechanistic Insight into Organocatalysis (DABCO):
DABCO, as a base, is proposed to catalyze the reaction by activating the thioglycolic acid through deprotonation, making it a more potent nucleophile for the attack on the imine.
Figure 3: Proposed workflow for DABCO-catalyzed 4-thiazolidinone synthesis.
Performance of Organocatalysts:
DABCO has been shown to be an efficient catalyst for the synthesis of thiazolidine-2-thiones, a related class of compounds, suggesting its potential for 4-thiazolidinone synthesis as well.[6][7] This approach works well under mild, solvent-free conditions with low catalyst loading.[6][7]
Experimental Protocols
To provide a practical context, here are representative experimental protocols for the synthesis of 4-thiazolidinones using different catalytic systems.
Protocol 1: Lewis Acid-Catalyzed Synthesis using Zinc Chloride (ZnCl₂)
This protocol is adapted from the work of Patel et al.[2]
Materials:
-
Appropriate hydrazone (0.01 mol)
-
Thioglycolic acid (0.015 mol)
-
Anhydrous Zinc Chloride (ZnCl₂) (a pinch)
-
Dry 1,4-Dioxane
-
10% Sodium bicarbonate solution
-
Ethanol for recrystallization
Procedure:
-
A mixture of the appropriate hydrazone (0.01 mol), thioglycolic acid (0.015 mol), and a pinch of anhydrous ZnCl₂ in dry 1,4-dioxane is refluxed for 12–14 hours.[2]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[2]
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is then neutralized with a 10% sodium bicarbonate solution.[2]
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the pure 4-thiazolidinone derivative.[2]
Protocol 2: One-Pot Synthesis without a Catalyst
This protocol is a general procedure for a catalyst-free synthesis, which often requires longer reaction times and higher temperatures.
Materials:
-
Amine (1 mmol)
-
Aldehyde (1 mmol)
-
Thioglycolic acid (1.1 mmol)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of the amine (1 mmol) and aldehyde (1 mmol) in toluene is refluxed using a Dean-Stark apparatus to remove water for 2-4 hours, leading to the in-situ formation of the imine.
-
Thioglycolic acid (1.1 mmol) is then added to the reaction mixture, and reflux is continued for another 6-12 hours.
-
The reaction mixture is cooled and washed with a saturated sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Conclusion and Future Outlook
The choice of catalyst for the synthesis of 4-thiazolidinones is a critical parameter that can significantly influence the efficiency and sustainability of the process.
-
Lewis acids , particularly robust and water-tolerant ones like Y(OTf)₃, offer high efficiency and are a reliable choice for a broad range of substrates.
-
Brønsted acids , especially reusable ionic liquids, provide an environmentally friendly and highly effective alternative.
-
Organocatalysts represent a promising metal-free approach, which is highly desirable in the synthesis of pharmaceutical intermediates.
Future research in this area will likely focus on the development of even more efficient, selective, and sustainable catalytic systems. This includes the design of novel heterogeneous catalysts with enhanced activity and recyclability, as well as the exploration of new organocatalytic modes of activation. The continued development of innovative catalytic strategies will undoubtedly play a crucial role in advancing the synthesis of medicinally important 4-thiazolidinone derivatives.
References
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. Retrieved from [Link]
- Fekri, L. Z., Hamidian, H., & Chekosarani, M. A. (2020). Urazolium diacetate as a new, efficient and reusable Brønsted acid ionic liquid for the synthesis of novel derivatives of thiazolidine-4-ones. RSC Advances, 10(1), 556-564.
- DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. (2025).
- Mehta, P. D. (2008). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. Oriental Journal of Chemistry, 24(2), 441-454.
-
DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. (2015). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (2024). National Center for Biotechnology Information. Retrieved from [Link]
- Acid-Catalyzed Synthesis of Thiazolidin-4-ones. (2018).
- Patel, N. B., & Patel, J. C. (2011). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. Saudi Pharmaceutical Journal, 19(4), 219-226.
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. (2011). National Center for Biotechnology Information. Retrieved from [Link]
- Safaei-Ghomi, J., & Eshteghal, F. (2017). A novel and efficient synthesis of bis-thiazolidinones using nano-Fe3O4-tethered polyhedral oligomeric silsesquioxanes with eight branches as a catalyst under ultrasonic conditions. Organic Chemistry Research, 3(1), 69-78.
- Baraskar, A. R., Sonawane, R., Kshirsagar, Y., & Pathan, S. (2024). Synthesis and Characterization of 4-Thiazolidinones Derivatives with 6-Chlorobenzothiazole Moiety. Asian Journal of Organic & Medicinal Chemistry, 8(3-4), 35-38.
- Bellara, D., Bardaoui, A., Bouzroura-Achouche, S., & Villemin, D. (2010). A convenient one pot preparation of 4-thiazolidinones from enaminolactones.
- Analogue l-thiazolidine-4-carboxylic acid: Topics by Science.gov. (n.d.). Science.gov.
- Gaikwad, S. V., et al. (2011). 4-THIAZOLIDINONE DERIVATIVES: SYNTHESIS AND BIOLOGICAL STUDY. International Journal of ChemTech Research, 3(3), 1393-1398.
- A facile and effective procedure for the synthesis of 4-thiazolidinone derivatives using Y(OTf)3 as catalyst. (2017).
- One-Pot Synthesis of 4-Thiazolidinone Derivatives Catalyzed by Zinc Acetate-Schiff Base Complex Immobilized on Mesoporous Molecular Sieve MCM-41. (2020).
- Singh, D. P., Kumar, K., & Singh, P. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4-THIAZOLIDINONES. Connect Journals.
- Nanocatalyst-mediated efficient one-pot synthesis of 4-thiazolidinone derivatives. (2020).
- Kumar, A., Sharma, S., & Bajaj, K. (2013). Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation.
- Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. (2013).
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencescholar.us [sciencescholar.us]
- 4. hakon-art.com [hakon-art.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Reproducible Synthesis and Biological Evaluation of 4-Thiazolidinones
The 4-thiazolidinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The promise of this heterocyclic motif has led to a surge in the synthesis and evaluation of novel analogues. However, the path from a promising chemical structure on paper to reliable, reproducible biological data is fraught with challenges. This guide provides an in-depth comparison of common synthetic and biological testing methodologies for 4-thiazolidinone compounds, with a core focus on enhancing the reproducibility and reliability of your research findings.
Part 1: Reproducibility in the Synthesis of 4-Thiazolidinones: A Comparative Analysis
The synthesis of the 4-thiazolidinone ring is most commonly achieved through a one-pot, three-component reaction involving an amine, a carbonyl compound (aldehyde or ketone), and a mercapto-carboxylic acid (typically thioglycolic acid).[2][4][5] While seemingly straightforward, the reproducibility of this reaction in terms of yield and purity can be highly variable. Here, we compare several popular approaches.
Conventional Heating vs. Microwave Irradiation
Conventional heating under reflux has long been the standard for many organic reactions, including the synthesis of 4-thiazolidinones. However, this method often requires long reaction times and can lead to the formation of side products, complicating purification and reducing yields.
In contrast, microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The rapid and uniform heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes and often results in cleaner reaction profiles with fewer byproducts. This enhanced efficiency and cleaner product profile contribute to better reproducibility.
Causality Behind the Choice: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and localized heating. This avoids the temperature gradients often seen with conventional heating, leading to more uniform reaction conditions and a reduction in the formation of thermally unstable byproducts. For multi-component reactions, this rapid and controlled heating can favor the desired reaction pathway over competing side reactions, thus enhancing both yield and purity.
The Role of Catalysts
The choice of catalyst can profoundly impact the efficiency and reproducibility of 4-thiazolidinone synthesis. While the reaction can proceed without a catalyst, the use of one is generally recommended to improve reaction rates and yields.
-
Brønsted and Lewis Acids: Simple acid catalysts like acetic acid or p-toluenesulfonic acid are often used. However, their effectiveness can be inconsistent. Lewis acids, such as zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄), can be more effective in activating the carbonyl group and promoting the cyclization step.[5]
-
Heterogeneous Catalysts: The use of solid-supported catalysts, such as silica-supported sulfuric acid or zeolites, offers significant advantages in terms of reproducibility. These catalysts are easily separated from the reaction mixture by simple filtration, minimizing product contamination and allowing for their reuse. This eliminates the variability associated with the incomplete removal of soluble catalysts during workup, which can affect the purity of the final compound and its subsequent biological activity.
Self-Validating System: A key to reproducible synthesis is a self-validating protocol. The use of a recyclable heterogeneous catalyst provides such a system. If the catalyst can be recovered and reused for multiple cycles without a significant drop in product yield, it demonstrates the robustness and consistency of the reaction conditions.
Solvent Selection and Solvent-Free Conditions
The choice of solvent can influence reaction rates and the solubility of reactants and products. Aromatic hydrocarbons like toluene or benzene are commonly used to facilitate the azeotropic removal of water, driving the reaction to completion. However, the toxicity of these solvents is a significant drawback.
Green Chemistry Approaches , such as the use of water or polyethylene glycol (PEG) as the reaction medium, or conducting the reaction under solvent-free conditions, are gaining traction.[6] Solvent-free reactions, in particular, can offer excellent reproducibility by eliminating the variability associated with solvent purity and solvent-reactant interactions.
Comparison of Synthetic Methodologies
| Method | Typical Reaction Time | Reported Yields (%) | Key Advantages for Reproducibility | Potential Challenges |
| Conventional Heating | Several hours | 40-80 | Well-established and widely used. | Longer reaction times can lead to side products; inconsistent heating can affect yield. |
| Microwave Irradiation | Minutes | 70-95 | Rapid, uniform heating; cleaner reactions; higher yields. | Requires specialized equipment; optimization of reaction parameters is crucial. |
| Heterogeneous Catalysis | Varies with catalyst | 60-90 | Easy catalyst removal; catalyst reusability; cleaner products. | Catalyst activity may decrease over time; initial catalyst cost can be higher. |
| Solvent-Free | Varies | 65-95 | Eliminates solvent-related variability; environmentally friendly. | May not be suitable for all substrates; requires good mixing of reactants. |
Experimental Protocol: Microwave-Assisted Synthesis of a 4-Thiazolidinone Derivative
This protocol provides a general guideline for the synthesis of a 2,3-disubstituted 4-thiazolidinone using microwave irradiation.
-
Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the aromatic amine (1.0 mmol), the aromatic aldehyde (1.0 mmol), and thioglycolic acid (1.2 mmol) in a minimal amount of a suitable solvent (e.g., ethanol or N,N-dimethylformamide).
-
Catalyst Addition (Optional): Add a catalytic amount of a heterogeneous catalyst (e.g., 10 mol% of silica-supported sulfuric acid).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for a predetermined time (e.g., 5-15 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: After the reaction is complete, cool the vessel to room temperature. If a heterogeneous catalyst was used, filter it off. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 4-thiazolidinone derivative.
-
Characterization: Confirm the structure and purity of the synthesized compound using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Ensuring Reproducibility in Synthesis: Meticulous documentation of all experimental parameters is crucial for reproducibility.[7] This includes the source and purity of reagents, the specific reaction conditions (temperature, time, microwave power), and the detailed workup and purification procedures.[8]
Part 2: Achieving Reproducible Biological Evaluation of 4-Thiazolidinones
The biological activity of a compound is only as reliable as the assay used to measure it. Inconsistencies in biological testing can lead to misleading structure-activity relationships (SAR) and the pursuit of false leads. This section focuses on best practices for ensuring the reproducibility of antimicrobial and anticancer assays for 4-thiazolidinone compounds.
Antimicrobial Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is the most common method for assessing the antibacterial activity of new compounds.[9] However, several factors can influence the reproducibility of MIC values.
Critical Parameters for Reproducible MIC Assays:
-
Inoculum Preparation: The density of the bacterial inoculum must be standardized, typically to a 0.5 McFarland standard, to ensure a consistent number of bacteria in each test well.[10]
-
Culture Medium: The composition of the culture medium can affect bacterial growth and the activity of the test compound. Using a standardized medium, such as Mueller-Hinton Broth (MHB), is essential for comparability.
-
Incubation Conditions: Incubation time and temperature must be strictly controlled.
-
Compound Solubility: Poor solubility of 4-thiazolidinone derivatives in aqueous media can lead to precipitation and inaccurate MIC values. It is crucial to determine the solubility of each compound and use an appropriate co-solvent (e.g., DMSO) at a concentration that does not affect bacterial growth.
Inter-laboratory Variability: It is important to acknowledge that significant inter-laboratory variability can exist in antimicrobial susceptibility testing.[11] Including a standard reference antibiotic in each assay allows for the normalization of results and facilitates comparison across different studies.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum: From a fresh agar plate, suspend a few colonies of the test bacterium in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Compound Dilutions: Prepare a stock solution of the 4-thiazolidinone derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Cytotoxicity Assays
Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are widely used to assess the cytotoxic effects of compounds on cancer cell lines.[12] The IC₅₀ value, the concentration of a compound that inhibits 50% of cell growth, is a key parameter derived from these assays.[13][14] However, the reproducibility of IC₅₀ values can be affected by numerous factors.[15][16]
Critical Parameters for Reproducible Cytotoxicity Assays:
-
Cell Line Authentication: Use authenticated cell lines from a reputable cell bank to avoid cross-contamination and ensure the use of the correct cell line.
-
Cell Seeding Density: The initial number of cells seeded per well can significantly impact the IC₅₀ value.[16] It is essential to optimize and standardize the seeding density for each cell line.
-
Compound Incubation Time: The duration of compound exposure should be clearly defined and consistent across experiments.
-
Assay-Specific Considerations: Be aware of potential interferences. For example, some colored 4-thiazolidinone derivatives may interfere with the colorimetric readout of the MTT assay. In such cases, alternative viability assays, such as those based on ATP measurement, should be considered.[17]
Data Analysis and Reporting: Clearly report the cell line used, seeding density, incubation time, and the specific assay protocol. When reporting IC₅₀ values, include the standard deviation or confidence intervals from multiple independent experiments.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the 4-thiazolidinone derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting a dose-response curve and fitting the data to a suitable model.
Part 3: Visualization of Workflows
To further clarify the experimental processes, the following diagrams illustrate the general workflows for the synthesis and biological evaluation of 4-thiazolidinone compounds.
Caption: General workflow for the synthesis of 4-thiazolidinone compounds.
Caption: Workflow for the biological evaluation of 4-thiazolidinone compounds.
Conclusion
Reproducibility is the cornerstone of scientific progress. By carefully selecting and standardizing synthetic methodologies and biological assays, researchers can ensure the validity and impact of their findings in the exciting field of 4-thiazolidinone drug discovery. This guide provides a framework for making informed decisions to enhance the reproducibility of your work, ultimately accelerating the development of new and effective therapeutic agents.
References
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). PMC. [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. (n.d.). Connect Journals. [Link]
-
Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. (n.d.). PMC. [Link]
-
Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. (n.d.). PMC. [Link]
-
Cytotoxic Effects of a Triorganotin Derivative on HTLV-1-Infected Cells at Different Immortalization/Transformation Stages In Vitro. (n.d.). MDPI. [Link]
-
Best Practices for Documenting Synthesis Steps and Managing Reagents. (2025). Sapio Sciences. [Link]
-
Multicomponent reactions for the synthesis of heterocycles. (n.d.). PubMed. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). NIH. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. [Link]
-
Evaluation of a Novel Rapid Phenotypic Antimicrobial Susceptibility Testing System. (n.d.). MDPI. [Link]
-
Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. (2025). ResearchGate. [Link]
-
Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. (2016). PubMed Central. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. [Link]
-
Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. (n.d.). PMC. [Link]
-
Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). RSC Publishing. [Link]
-
A brief overview of 4-Thiazolidinone's biological activity, SAR, current advancements, and impending challenges. (2023). ResearchGate. [Link]
-
Study Calls Out Lack of Reproducibility in Cancer Research. (n.d.). BioSpace. [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). SciSpace. [Link]
-
Reproducibility in chemistry research. (n.d.). PMC. [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). PMC. [Link]
-
SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. (2022). Novelty Journals. [Link]
-
Underscoring inter-strain variability and the impact of growth conditions on associated antimicrobial susceptibilities in pre-clinical testing of novel antimicrobial drugs. (n.d.). PMC. [Link]
-
Synthesis and Biological Evaluation of 4-thiazolidinone Derivatives. (n.d.). Der Pharma Chemica. [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. [Link]
-
Update on in vitro cytotoxicity assays for drug development. (2025). ResearchGate. [Link]
-
Experimental reporting. (n.d.). The Royal Society of Chemistry. [Link]
-
Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (2020). ResearchGate. [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). PMC. [Link]
-
Multi-Component Reactions in Heterocyclic Chemistry. (2025). ResearchGate. [Link]
-
Selection of Appropriate Methods Analysis of Cytotoxicity Assay for In Vitro Study. (2023). ThaiJO. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PMC. [Link]
-
Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. (2023). MDPI. [Link]
-
Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. (n.d.). ResearchGate. [Link]
-
Organic Letters Journal. (n.d.). ACS Publications. [Link]
-
Five Easy Ways To Make Your Research More Reproducible. (2019). Langmuir. [Link]
-
State of the Art on Tannin-Based Micro-/Nano-Carriers as Drug Delivery Systems: A Comprehensive Review. (n.d.). SciRP.org. [Link]
-
Variability in Antimicrobial Testing. (n.d.). Microchem Laboratory. [Link]
-
Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. (n.d.). MDPI. [Link]
-
Identification and Validation of a Novel Antibacterial Compound MZ-01 against Methicillin-Resistant Staphylococcus aureus. (2022). MDPI. [Link]
-
The Importance of IC50 Determination. (2022). Visikol. [Link]
-
Reproducibility of Synthesis papers. (n.d.). Reddit. [Link]
-
Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity. (n.d.). PubMed Central. [Link]
-
The effect of interlaboratory variability on antimicrobial susceptibility determination. (n.d.). PubMed. [Link]
-
Calculating Inter- and Intra-Assay Coefficients of Variability. (n.d.). Salimetrics. [Link]
Sources
- 1. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. connectjournals.com [connectjournals.com]
- 5. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sapiosciences.com [sapiosciences.com]
- 8. Experimental reporting [rsc.org]
- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The effect of interlaboratory variability on antimicrobial susceptibility determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. The Importance of IC50 Determination | Visikol [visikol.com]
- 15. researchgate.net [researchgate.net]
- 16. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
